GW-791343
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H24F2N4O |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27) |
InChI-Schlüssel |
GRUWKTIRBBPZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F |
Synonyme |
GW791343 N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to GW-791343: A Species-Specific Allosteric Modulator of the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-791343 is a potent and selective small molecule that exhibits a fascinating species-specific dual activity as an allosteric modulator of the P2X7 receptor (P2X7R), a key player in inflammation and cellular signaling. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound. It is designed to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into its molecular interactions and the downstream cellular consequences of P2X7R modulation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.
Core Function and Mechanism of Action
This compound acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. Its primary function is defined by a remarkable species-dependent opposing effect:
-
Human P2X7 Receptor: this compound is a negative allosteric modulator (NAM) , inhibiting the receptor's function.[1][2]
-
Rat P2X7 Receptor: In contrast, it acts as a positive allosteric modulator (PAM) , potentiating the receptor's response to ATP.[1][2]
This dual activity makes this compound a valuable research tool for dissecting the physiological and pathological roles of the P2X7 receptor in different preclinical models.
The modulatory effect of this compound is non-competitive with the endogenous agonist ATP, indicating that it binds to a distinct allosteric site on the receptor.[2] Studies have revealed that this species-specific activity is determined by a single amino acid residue at position 95 of the P2X7 receptor. The human receptor contains a phenylalanine at this position, while the rat receptor has a leucine.[3][4] Swapping these residues between the human and rat receptors reverses the modulatory effect of this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on human and rat P2X7 receptors.
Table 1: Negative Allosteric Modulation of Human P2X7 Receptor
| Parameter | Value | Cell Type | Assay | Reference |
| pIC₅₀ | 6.9 - 7.2 | HEK293 expressing human P2X7R | Ethidium Accumulation | [1] |
| Antagonistic Activity | Non-competitive | HEK293 expressing human P2X7R | Ethidium Accumulation | [1] |
Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor
| Parameter | Effect | Cell Type | Assay | Reference |
| Allosteric Modulation | Increases agonist responses | HEK293 expressing rat P2X7R | Ethidium Accumulation | [2] |
| ATP Potentiation | Increases the potency and effect of ATP | HEK293 expressing rat P2X7R | Ethidium Accumulation |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous purinergic receptor expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding either the full-length human or rat P2X7 receptor. Standard transfection methods such as calcium phosphate precipitation or lipid-based reagents are employed.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
Ethidium Accumulation Assay (Pore Formation Assay)
This assay measures the uptake of the fluorescent dye ethidium through the large pore that forms upon P2X7 receptor activation.
-
Cell Preparation: Transfected HEK293 cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer: The assay is typically performed in a low ionic strength buffer (e.g., sucrose buffer) or a standard NaCl-based buffer.
-
Procedure:
-
The cell culture medium is replaced with the assay buffer containing ethidium bromide (typically 20 µM).
-
This compound or vehicle is pre-incubated with the cells for a defined period (e.g., 10-30 minutes).
-
The P2X7 receptor agonist, such as ATP or the more potent analog BzATP, is added to stimulate receptor activation.
-
The increase in ethidium fluorescence inside the cells is measured over time using a fluorescence plate reader (excitation ~520 nm, emission ~595 nm).
-
-
Data Analysis: The rate of fluorescence increase is calculated and plotted against the agonist concentration to determine EC₅₀ values in the presence and absence of this compound. For antagonist activity, IC₅₀ values are determined from the inhibition of agonist-stimulated ethidium uptake.
Radioligand Binding Assay
Radioligand binding assays are used to determine if this compound directly competes with a radiolabeled ligand for the same binding site.
-
Membrane Preparation: Membranes from cells expressing the P2X7 receptor are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled P2X7 receptor antagonist, such as [³H]-A-804598, is used.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The specific binding is plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). Studies have shown that this compound does not compete with ATP for its binding site.[2]
Signaling Pathways and Visualizations
The P2X7 receptor is a multifaceted signaling hub. Its activation by ATP, and subsequent modulation by compounds like this compound, triggers a cascade of intracellular events.
P2X7 Receptor Activation and Downstream Signaling
Upon activation by extracellular ATP, the P2X7 receptor undergoes a conformational change, leading to the opening of an ion channel permeable to small cations such as Na⁺ and Ca²⁺, and the efflux of K⁺. Prolonged activation leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da, including ethidium bromide.
This initial ion flux and pore formation trigger several downstream signaling pathways, including:
-
NLRP3 Inflammasome Activation: The efflux of K⁺ is a critical signal for the assembly and activation of the NLRP3 inflammasome complex. This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[5][6]
-
MAPK and NF-κB Pathways: P2X7R activation can also lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the transcription factor NF-κB, which are crucial for the expression of pro-inflammatory genes.
-
Phospholipase Activation: The receptor can activate phospholipases (PLD, PLC, and PLA₂) leading to the generation of second messengers.
Visualizing the Function of this compound
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Species-specific allosteric modulation of P2X7R by this compound.
Caption: Experimental workflow for the ethidium uptake assay.
Caption: P2X7R signaling and its inhibition by this compound in human cells.
Conclusion
This compound is a unique pharmacological tool that offers researchers the ability to probe the species-specific functions of the P2X7 receptor. Its well-characterized negative allosteric modulatory activity on the human P2X7 receptor and positive modulatory effect on the rat counterpart provide a powerful means to investigate the receptor's role in various physiological and disease models. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide will facilitate further research into the therapeutic potential of targeting the P2X7 receptor in inflammatory and neurological disorders. The clear quantitative data and visual representations of its mechanism of action are intended to support the design and interpretation of future studies involving this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-791343: A Technical Guide to a Species-Specific P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-7913443 is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation, immunity, and neuropathic pain.[1][2] Activation of the P2X7 receptor by its endogenous ligand, adenosine 5'-triphosphate (ATP), triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPK), nuclear factor kappa-B (NF-κB), and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][4][5] GW-791343 exhibits a unique pharmacological profile, acting as a negative allosteric modulator of the human P2X7 receptor while being a positive allosteric modulator of the rat orthologue.[6][7][8] This species-specific activity makes this compound a valuable tool for dissecting the physiological and pathological roles of the P2X7 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Pharmacological Profile of this compound
This compound is a non-competitive antagonist of the human P2X7 receptor, with a pIC50 in the range of 6.9-7.2.[1][2][9][10] Its mechanism of action involves allosteric modulation of the receptor, thereby inhibiting ATP-induced downstream effects.[6][7][8] A key feature of this compound is its species selectivity. While it potently inhibits the human P2X7 receptor, it acts as a positive allosteric modulator on the rat P2X7 receptor, enhancing ATP-induced responses.[6][11] The molecular basis for this species difference has been attributed to a single amino acid difference at position 95 within the receptor.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity on the P2X7 receptor.
| Parameter | Species | Assay Type | Value | Reference(s) |
| pIC50 | Human | Not Specified | 6.9 - 7.2 | [1][2][9][10] |
| Modulation | Human | Functional Assays | Negative Allosteric Modulator | [6][7][8] |
| Modulation | Rat | Functional Assays | Positive Allosteric Modulator | [6][11] |
Further quantitative data from specific functional assays such as ethidium bromide uptake, calcium influx, and IL-1β release for different species would provide a more comprehensive profile.
Key Experimental Protocols
The characterization of this compound and other P2X7 receptor antagonists relies on a variety of in vitro assays. Below are detailed protocols for some of the most common methods.
Ethidium Bromide Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of molecules up to 900 Da, including ethidium bromide.
Materials:
-
HEK293 cells stably expressing the P2X7 receptor of interest (human, rat, or mouse)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
ATP or BzATP (a potent P2X7 agonist)
-
Ethidium bromide solution
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add this compound or other test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-40 minutes) at room temperature or 37°C.[1]
-
Agonist and Dye Addition: Add a solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) over time using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Plot the inhibition of the agonist-induced response against the concentration of this compound to determine the IC50 value.
Intracellular Calcium Influx Assay
This assay measures the initial, rapid influx of calcium through the P2X7 receptor channel upon agonist binding.
Materials:
-
Cells expressing the P2X7 receptor
-
Culture medium
-
Assay buffer (e.g., HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
ATP or BzATP
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add this compound or other test compounds at various concentrations and pre-incubate.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Addition: Inject the P2X7 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium influx by this compound to determine its IC50.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 receptor activation and subsequent NLRP3 inflammasome assembly.
Materials:
-
Immune cells such as human THP-1 monocytes or primary macrophages
-
LPS (Lipopolysaccharide) for priming
-
Culture medium (e.g., RPMI 1640)
-
ATP
-
This compound or other test compounds
-
IL-1β ELISA kit
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.
-
Compound Pre-incubation: Pre-incubate the primed cells with various concentrations of this compound.
-
P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the amount of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of this compound on ATP-induced IL-1β release and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the complex signaling cascades initiated by P2X7 receptor activation and a typical workflow for the characterization of a P2X7 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 8. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. researchgate.net [researchgate.net]
The Discovery and Development of GW-791343: A P2X7 Receptor Allosteric Modulator
GW-791343 is a potent and selective, species-specific allosteric modulator of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and immune responses. Developed by GlaxoSmithKline (GSK), this small molecule has been a valuable research tool for elucidating the complex pharmacology of the P2X7 receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, structure-activity relationships, and the experimental methodologies used in its evaluation.
Discovery and Origin
This compound, with the full chemical name N2-(3,4-difluorophenyl)-N1-(2-methyl-5-(piperazin-1-ylmethyl)phenyl)glycinamide, emerged from a drug discovery program at GlaxoSmithKline aimed at identifying modulators of the P2X7 receptor for potential therapeutic applications in inflammatory diseases. The P2X7 receptor, when activated by high concentrations of extracellular ATP, forms a non-selective cation channel, leading to the release of pro-inflammatory cytokines such as IL-1β. This has made it an attractive target for the development of novel anti-inflammatory agents.
While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily found in the scientific literature, its chemical structure suggests a multi-step synthesis likely involving the coupling of a substituted aniline with a protected piperazine-containing building block, followed by deprotection and amide bond formation. The specific details of the synthetic route are likely proprietary information contained within GSK's patents, such as WO2005033098, which are not fully accessible in the public domain.
Mechanism of Action: A Tale of Two Species
The most striking feature of this compound is its species-specific allosteric modulation of the P2X7 receptor. In humans, this compound acts as a negative allosteric modulator (NAM) , inhibiting the receptor's function.[1] In contrast, it behaves as a positive allosteric modulator (PAM) in rats, potentiating the receptor's response to ATP.[1] This differential activity has made this compound an invaluable tool for studying the structural determinants of P2X7 receptor modulation.
Research by Michel and colleagues identified a single amino acid residue as the primary determinant of this species-specific activity.[2] Phenylalanine at position 95 (F95) in the human P2X7 receptor is responsible for the negative allosteric modulation by this compound, while a leucine residue at the equivalent position in the rat receptor leads to positive allosteric modulation.[2]
The following diagram illustrates the proposed signaling pathway of the P2X7 receptor and the modulatory effect of this compound in human cells.
Quantitative Pharmacological Data
The potency of this compound as a negative allosteric modulator of the human P2X7 receptor has been determined in various in vitro assays. The following table summarizes the available quantitative data.
| Parameter | Species | Assay Type | Value | Reference(s) |
| pIC50 | Human | Ethidium Bromide Uptake | 6.9 - 7.2 | [3] |
| pIC50 | Human | Calcium Influx (FLIPR) | ~7.0 | [4] |
Structure-Activity Relationship (SAR) Studies
Detailed structure-activity relationship studies for the this compound series have not been extensively published. However, the chemical structure of this compound, a substituted N-phenyl-glycinamide derivative with a piperazine moiety, is a common scaffold found in other P2X7 receptor antagonists. This suggests that the following structural features are likely important for its activity:
-
N-phenyl-glycinamide core: This central part of the molecule likely provides the necessary framework for interaction with the allosteric binding site on the P2X7 receptor.
-
Difluorophenyl group: The fluorine substitutions on the phenyl ring are expected to influence the compound's electronic properties and its ability to form key interactions within the binding pocket.
-
Piperazine moiety: The piperazine ring is a common feature in many CNS-active compounds and P2X7 antagonists. It can be protonated at physiological pH, potentially forming ionic interactions and contributing to the compound's solubility and pharmacokinetic properties.
-
Methyl and piperazinylmethyl substitution pattern: The specific substitution pattern on the second phenyl ring is crucial for positioning the molecule correctly within the allosteric site.
The logical relationship for a simplified SAR can be visualized as follows:
Experimental Protocols
The pharmacological characterization of this compound has primarily relied on cell-based functional assays that measure the consequences of P2X7 receptor activation. The two most commonly cited methods are the ethidium bromide uptake assay and calcium influx assays.
Ethidium Bromide Uptake Assay
This assay is a hallmark for studying P2X7 receptor function, as prolonged activation leads to the formation of a large pore permeable to molecules up to 900 Da, such as ethidium bromide.
Principle: Upon entering the cell through the P2X7 pore, ethidium bromide intercalates with intracellular nucleic acids, leading to a significant increase in its fluorescence. Antagonists of the P2X7 receptor will inhibit this agonist-induced increase in fluorescence.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human or rat P2X7 receptor are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is replaced with a physiological salt solution containing various concentrations of the test compound (e.g., this compound) and ethidium bromide (typically 10-20 µM). The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation: A P2X7 receptor agonist, such as ATP or the more potent BzATP, is added to the wells to stimulate receptor activation.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time using a fluorescence plate reader (e.g., FLIPR or similar instrument) with appropriate excitation and emission wavelengths for ethidium bromide (e.g., ~525 nm excitation and ~600 nm emission).
-
Data Analysis: The increase in fluorescence over time is plotted against the concentration of the antagonist to determine the IC50 value.
The following diagram outlines the workflow for the ethidium bromide uptake assay.
Calcium Influx Assay
This assay measures the initial, rapid influx of calcium ions through the P2X7 receptor channel upon agonist binding.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon calcium influx, the dye binds to calcium, resulting in a significant increase in its fluorescence. P2X7 receptor antagonists will block this agonist-induced fluorescence increase.
General Protocol:
-
Cell Culture and Plating: Similar to the ethidium bromide uptake assay, P2X7-expressing cells are cultured and plated in 96-well plates.
-
Dye Loading: The culture medium is replaced with a solution containing a calcium-sensitive dye, and the cells are incubated to allow for dye uptake.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the P2X7 agonist is added. The fluorescence intensity is measured immediately and kinetically to capture the rapid calcium influx.
-
Data Analysis: The peak fluorescence response is plotted against the antagonist concentration to determine the IC50 value.
Preclinical and Clinical Development Status
While this compound has been instrumental as a research tool, there is no publicly available information to suggest that it has entered clinical trials. The development of another GSK P2X7 antagonist, GSK1482160, was discontinued after Phase I studies. The reasons for the lack of clinical development of this compound are not publicly known but could be related to its pharmacokinetic properties, off-target effects, or strategic decisions within GSK's drug development pipeline.
Conclusion
This compound remains a significant molecule in the field of purinergic signaling research. Its unique species-specific allosteric modulation of the P2X7 receptor has provided invaluable insights into the receptor's structure and function. Although it has not progressed to clinical use, the knowledge gained from studying this compound continues to inform the development of new therapeutic agents targeting the P2X7 receptor for a range of inflammatory and neurological disorders. The lack of detailed public information on its synthesis and comprehensive structure-activity relationships, however, highlights the challenges researchers face when working with compounds that have not been fully characterized in the public domain.
References
An In-depth Technical Guide to the Chemical Structure and Properties of GW-791343
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] This compound exhibits pronounced species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat orthologue.[1][3] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and a visualization of the P2X7 receptor signaling pathway.
Chemical Structure and Physicochemical Properties
This compound, also known as 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide trihydrochloride, is a synthetic organic compound.[4] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride |
| CAS Number | 309712-55-8 (trihydrochloride) |
| Molecular Formula | C₂₀H₂₄F₂N₄O·3HCl |
| SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 483.81 g/mol (trihydrochloride) | [4] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and DMSO | R&D Systems |
Pharmacological Properties
This compound is a non-competitive allosteric modulator of the P2X7 receptor.[1][3] Its primary pharmacological characteristic is its species-dependent effect.
Mechanism of Action
At the human P2X7 receptor , this compound acts as a negative allosteric modulator , inhibiting the receptor's response to ATP.[1][2][3] In contrast, at the rat P2X7 receptor , it functions as a positive allosteric modulator , potentiating the effects of ATP.[1][3] This differential activity is largely attributed to a single amino acid difference at position 95 of the receptor, which is a phenylalanine in humans and a leucine in rats.[5]
Table 3: Pharmacological Activity
| Species | Receptor | Effect | Potency (pIC₅₀) |
| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2 |
| Rat | P2X7 | Positive Allosteric Modulator | - |
pIC₅₀ represents the negative logarithm of the half maximal inhibitory concentration.
P2X7 Receptor Signaling Pathway
The P2X7 receptor is a non-selective cation channel that, upon activation by high concentrations of extracellular ATP, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux triggers a multitude of downstream signaling cascades involved in inflammation, immune response, and cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Species-Specific Activity of GW-791343: A Tale of Two Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: GW-791343 Species-Specific Activity, Human vs. Rat
This technical guide delves into the fascinating species-specific activity of the P2X7 receptor modulator, this compound, highlighting its contrasting effects on human and rat orthologs. This compound serves as a compelling case study in the nuances of preclinical drug development and the importance of understanding interspecies pharmacological differences.
Quantitative Data Summary
The pharmacological activity of this compound exhibits a stark dichotomy between human and rat P2X7 receptors. In humans, it acts as a negative allosteric modulator, inhibiting receptor function. Conversely, in rats, it behaves as a positive allosteric modulator, enhancing agonist-induced responses.[1][2] The quantitative data summarizing this differential activity is presented below.
| Parameter | Human P2X7 Receptor | Rat P2X7 Receptor | Reference |
| Activity | Negative Allosteric Modulator | Positive Allosteric Modulator | [1][2] |
| pIC50 (for inhibition) | 6.9 - 7.2 | Not Applicable | [3][4][5][6][7] |
| Effect on Agonist (ATP/BzATP) | Non-competitive antagonism, reduction of maximal response | Potentiation of agonist-induced responses | [1][3] |
| Binding Interaction | Interacts with an allosteric site, distinct from the ATP binding site | Interacts with an allosteric site, distinct from the ATP binding site | [2] |
Unraveling the Mechanism: The Role of a Single Amino Acid
The profound difference in this compound's activity is primarily attributed to a single amino acid residue at position 95 of the P2X7 receptor.[8] In the human P2X7 receptor, this position is occupied by phenylalanine, while in the rat receptor, it is a leucine.[8] Mutational studies, where the human phenylalanine was substituted with the rat leucine, and vice-versa, have confirmed that this single residue is the key determinant of the species-specific allosteric effects of this compound.[8][9]
Key Experimental Protocols
The characterization of this compound's species-specific activity has been elucidated through several key in vitro assays. The methodologies for two of the most critical experiments are detailed below.
Ethidium Bromide Uptake Assay (Pore Formation Assay)
This assay measures the formation of the P2X7 receptor's characteristic large transmembrane pore, which is permeable to molecules up to 900 Da, such as ethidium bromide.
Objective: To determine the functional effect (inhibition or potentiation) of this compound on agonist-induced P2X7 receptor pore formation.
Materials:
-
HEK293 cells stably expressing either human or rat recombinant P2X7 receptors.
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Ethidium bromide.
-
This compound.
-
96-well microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the HEK293 cells expressing the target P2X7 receptor into 96-well plates and culture until they reach a suitable confluence.
-
Compound Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with varying concentrations of this compound or vehicle control for a specified period (e.g., 40 minutes).[3]
-
Agonist Stimulation and Dye Addition: Add a solution containing a P2X7 agonist (e.g., 1 mM ATP for human P2X7, 0.5 mM for rat P2X7) and ethidium bromide (e.g., 100 µM) to the wells.[1]
-
Incubation: Incubate the plate for a defined duration to allow for agonist-induced pore formation and ethidium bromide uptake (e.g., 8 minutes for human P2X7, 4 minutes for rat P2X7).[1]
-
Fluorescence Measurement: Terminate the reaction (e.g., by washing) and measure the fluorescence of the ethidium bromide that has intercalated with intracellular nucleic acids using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[10]
-
Data Analysis: For the human P2X7 receptor, plot the inhibition of ethidium uptake against the concentration of this compound to determine the IC50 value. For the rat P2X7 receptor, plot the enhancement of agonist-induced ethidium uptake against the concentration of this compound.
Radioligand Binding Assay
This assay is used to determine if a compound binds to the same site as a known radiolabeled ligand, providing insights into its binding site and mechanism of action.
Objective: To investigate whether this compound binds to the same allosteric site as other known P2X7 modulators.
Materials:
-
Membranes prepared from HEK293 cells expressing human or rat recombinant P2X7 receptors.[1]
-
Radiolabeled P2X7 allosteric modulator (e.g., [3H]-compound-17).[1]
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA).[1]
-
96-well filter plates.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from the P2X7-expressing HEK293 cells through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (e.g., 2-3 nM [3H]-compound-17), and varying concentrations of unlabeled this compound or a control compound.[1]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[1]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a filter plate, which traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific binding using a high concentration of an unlabeled competitor. Calculate the specific binding at each concentration of this compound and plot the data to determine if this compound can displace the radioligand, indicating binding to a similar or interacting site.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the differential signaling and experimental procedures.
References
- 1. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Allosteric Modulation of the P2X7 Receptor by GW-791343
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of the allosteric modulation of the P2X7 receptor by GW-791343, a compound notable for its species-specific effects. This compound acts as a negative allosteric modulator of the human P2X7 receptor and, conversely, as a positive allosteric modulator of the rat P2X7 receptor.[1][2][3] This guide details the quantitative pharmacology, experimental methodologies for characterization, and the underlying signaling pathways affected by this modulation.
Introduction to P2X7 and Allosteric Modulation
The P2X7 receptor is a trimeric ligand-gated ion channel that opens in response to high concentrations of extracellular ATP.[4] Its activation leads to cation influx, including Na+ and Ca2+, and K+ efflux, which triggers a cascade of downstream signaling events.[5] These events include the activation of inflammasomes, release of pro-inflammatory cytokines like IL-1β, and in some cases, the formation of a large, non-selective pore that can lead to cell death.[4][6][7][8]
Allosteric modulators bind to a site on the receptor distinct from the orthosteric ligand (ATP) binding site.[9] This binding induces a conformational change in the receptor that alters its affinity for the orthosteric ligand or its signaling efficacy. Negative allosteric modulators (NAMs) reduce the receptor's response to the agonist, while positive allosteric modulators (PAMs) enhance it. This compound is a fascinating example of a molecule that exhibits both properties depending on the species.[1][2]
Quantitative Pharmacology of this compound
This compound's interaction with the P2X7 receptor has been quantified through various in vitro assays, revealing its potent and species-dependent modulatory effects.
Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by this compound
| Parameter | Value | Assay Method | Cell Line | Agonist | Reference |
| pIC50 | 6.9 - 7.2 | Ethidium Accumulation | HEK293 | ATP/BzATP | [3][10] |
| Inhibition | Non-competitive | Ethidium Accumulation | HEK293 | ATP/BzATP | [1][3] |
| pIC50 | 6.04 ± 0.10 | [3H]-compound-17 Binding | HEK293 Membranes | - | [10] |
Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by this compound
| Effect | Observation | Assay Method | Cell Line | Agonist | Reference |
| Potentiation | Increases agonist responses | Ethidium Accumulation | HEK293 | ATP/BzATP | [1][2] |
| EC50 Shift | Produces a leftward shift in the agonist concentration-response curve | Ethidium Accumulation | HEK293 | BzATP | [10] |
| Radioligand Binding | Inhibited [3H]-compound-17 binding | HEK293 Membranes | - | [1][10] |
Signaling Pathways Modulated by this compound
The activation of the P2X7 receptor initiates a complex network of intracellular signaling pathways. This compound, through its allosteric modulation, can either dampen or amplify these signals depending on the species.
P2X7 Receptor Activation Cascade
Upon binding of ATP, the P2X7 receptor channel opens, leading to a rapid influx of Ca2+ and Na+ and efflux of K+.[5] This initial ion flux is a critical trigger for downstream events. Prolonged activation can lead to the formation of a large membrane pore, allowing the passage of molecules up to 900 Da.[4]
Species-Specific Modulation by this compound
In human cells, this compound acts as a NAM, reducing ATP-induced ion flux and subsequent downstream signaling, such as IL-1β release.[1][3] In rat cells, as a PAM, it enhances these ATP-mediated effects.[1][2] The molecular basis for this species specificity has been mapped to amino acid differences in the extracellular domain, with residue 95 being a key determinant.[11]
Experimental Protocols
Characterizing the allosteric modulation of P2X7 by this compound involves a suite of in vitro assays. Detailed methodologies for key experiments are provided below.
Ethidium Bromide Uptake Assay
This assay measures P2X7 receptor-mediated pore formation by quantifying the influx of the fluorescent dye ethidium bromide.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the human or rat P2X7 receptor are seeded into 96-well black, clear-bottom plates and cultured to confluence.[12][13]
-
Assay Buffer: Prepare an assay buffer, which can be a standard NaCl-based buffer or a sucrose-based buffer to enhance dye uptake.[3]
-
Compound Pre-incubation: Remove the culture medium and wash the cells with the assay buffer. Add the assay buffer containing various concentrations of this compound and pre-incubate for 40 minutes at room temperature.[3]
-
Dye and Agonist Addition: Add a solution containing ethidium bromide (final concentration ~20 µM) and the P2X7 agonist (ATP or BzATP at a desired concentration, e.g., EC80) to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) kinetically over 15-30 minutes at 37°C.[2]
-
Data Analysis: The rate of ethidium uptake is determined from the linear phase of the fluorescence increase. For NAM activity, calculate the pIC50 from the concentration-response curve of this compound. For PAM activity, determine the fold-shift in the agonist EC50 in the presence of this compound.[10]
Radioligand Binding Assay
This assay directly measures the binding of this compound to the P2X7 receptor by competing with a radiolabeled ligand that binds to an allosteric site.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing the P2X7 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate binding buffer.[14]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., 2 nM [3H]-compound-17), and varying concentrations of this compound.[10] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor, e.g., 10 µM compound-17).[10]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[14]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound to determine the pIC50 value.[10]
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the P2X7 receptor channels in response to agonist application and its modulation by this compound.
Methodology:
-
Cell Preparation: Plate HEK293 cells expressing the P2X7 receptor on glass coverslips.
-
Solutions: Prepare an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) and an internal pipette solution (e.g., containing KCl or K-gluconate, MgCl2, EGTA, HEPES, and ATP).
-
Recording Setup: Use a patch-clamp amplifier and a microscope. Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[15]
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply the P2X7 agonist (ATP or BzATP) using a rapid perfusion system to evoke an inward current. After a stable response is obtained, co-apply the agonist with this compound to observe its modulatory effect on the current amplitude and kinetics.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of this compound. For NAMs, this will show a reduction in current, while for PAMs, an increase will be observed.
Conclusion
This compound is a valuable pharmacological tool for studying the P2X7 receptor due to its potent and species-specific allosteric modulation. As a negative allosteric modulator of the human P2X7 receptor, it holds potential for therapeutic applications in inflammatory and neurological diseases. Its contrasting positive allosteric modulation of the rat receptor provides a unique opportunity to dissect the molecular mechanisms of allosteric regulation and the structural determinants of species selectivity. The experimental protocols and signaling pathway information detailed in this guide provide a solid foundation for researchers and drug development professionals working on the P2X7 receptor and the development of novel allosteric modulators.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) - Creative Biolabs [neuros.creative-biolabs.com]
- 13. P2X7 receptor cell surface expression and cytolytic pore formation are regulated by a distal C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
GW-791343: A Technical Overview of a Species-Specific P2X7 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a key player in inflammation and immune responses. Notably, this compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat orthologue.[1][2][3][4][5] This distinct pharmacological profile makes this compound a valuable research tool for elucidating the complex roles of the P2X7 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its pharmacological properties. However, it is important to note that publicly available data on its comprehensive safety profile and off-target effects are limited.
Core Pharmacology
This compound has been characterized as a non-competitive antagonist of the human P2X7 receptor.[6][7] Its mechanism of action involves binding to an allosteric site on the receptor, thereby modulating the receptor's response to its natural agonist, adenosine triphosphate (ATP).
| Parameter | Value | Species | Reference |
| pIC50 | 6.9 - 7.2 | Human | [1][6][7] |
| Modulation Type | Negative Allosteric Modulator | Human | [1][3][6] |
| Modulation Type | Positive Allosteric Modulator | Rat | [1][3] |
Signaling Pathway and Mechanism of Action
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation leads to the opening of a non-selective cation channel, resulting in ion flux changes and the activation of downstream inflammatory signaling pathways, such as the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β. As a negative allosteric modulator in humans, this compound is presumed to bind to a site distinct from the ATP binding pocket, inducing a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel upon agonist binding.
References
- 1. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GW791343 (PD049417, GRUWKTIRBBPZSD-UHFFFAOYSA-N) [probes-drugs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
GW-791343 in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GW-791343, a pivotal modulator of the P2X7 receptor, for its application in neuroscience research. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate its use in laboratory settings.
Core Compound Characteristics
This compound is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a range of neurological processes, including neuroinflammation and chronic pain. A critical characteristic of this compound is its species-specific activity. It functions as a negative allosteric modulator of the human P2X7 receptor, while acting as a positive allosteric modulator on the rat P2X7 receptor.[1][2] This distinction is crucial for the design and interpretation of preclinical studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on the human P2X7 receptor.
| Parameter | Value | Species | Receptor | Reference |
| pIC50 | 6.9 - 7.2 | Human | P2X7 | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and experimental application of this compound, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for its characterization.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory practices.
In Vitro Characterization: Ethidium Bromide Uptake Assay
This assay measures the permeability of the P2X7 receptor ion channel, which is a hallmark of its activation.
Objective: To determine the inhibitory (human P2X7) or potentiating (rat P2X7) effect of this compound on agonist-induced P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing either human or rat P2X7 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HEPES-buffered saline).
-
This compound stock solution (in DMSO).
-
P2X7 receptor agonist (e.g., BzATP).
-
Ethidium bromide solution.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-P2X7 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (BzATP) solution at a concentration that elicits a submaximal response (for potentiation) or a maximal response (for inhibition).
-
Assay Protocol: a. Wash the cells once with assay buffer. b. Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Add the ethidium bromide solution to all wells. d. Add the agonist (BzATP) to the appropriate wells. e. Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~525 nm and an emission wavelength of ~595 nm. f. Continue to take readings every 1-2 minutes for a total of 15-30 minutes.
-
Data Analysis: a. Calculate the rate of ethidium bromide uptake for each condition. b. For inhibition assays, plot the rate of uptake against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value. c. For potentiation assays, compare the rate of uptake in the presence and absence of this compound.
In Vivo Model: Neuropathic Pain
This protocol describes a general framework for assessing the analgesic effects of this compound in a rat model of neuropathic pain, leveraging its positive allosteric modulatory effect on the rat P2X7 receptor.
Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats.
-
Surgical instruments for inducing neuropathic pain (e.g., Chronic Constriction Injury model).
-
This compound for in vivo administration (formulated in a suitable vehicle).
-
Vehicle control.
-
Von Frey filaments for assessing mechanical allodynia.
-
Apparatus for behavioral testing.
Procedure:
-
Induction of Neuropathic Pain: a. Anesthetize the rats according to approved institutional protocols. b. Perform the Chronic Constriction Injury (CCI) surgery by loosely ligating the sciatic nerve. c. Allow the animals to recover for a period of 7-14 days, during which neuropathic pain symptoms will develop.
-
Drug Administration: a. On the day of testing, administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection). b. Allow sufficient time for the compound to reach its target (e.g., 30-60 minutes).
-
Behavioral Testing (Mechanical Allodynia): a. Place the rats in individual testing chambers with a wire mesh floor. b. Allow the animals to acclimate for at least 15 minutes. c. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. d. Determine the paw withdrawal threshold for each animal.
-
Data Analysis: a. Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). b. A significant increase in the paw withdrawal threshold in the this compound group would indicate an analgesic effect.
Ex Vivo Analysis: Electrophysiology
This protocol outlines the use of patch-clamp electrophysiology to study the effects of this compound on P2X7 receptor currents in isolated neurons.
Objective: To characterize the modulatory effects of this compound on agonist-evoked currents in neurons expressing P2X7 receptors.
Materials:
-
Acutely dissociated or cultured neurons known to express P2X7 receptors.
-
Patch-clamp electrophysiology rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Prepare the neuronal culture or acute slice preparation for recording.
-
Electrophysiological Recording: a. Establish a whole-cell patch-clamp configuration on a target neuron. b. Record baseline membrane currents. c. Apply the P2X7 agonist to the cell via a perfusion system to evoke an inward current. d. After washing out the agonist, pre-apply this compound for a set duration. e. Co-apply the agonist and this compound and record the evoked current.
-
Data Analysis: a. Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. b. Compare the current amplitudes to determine the modulatory effect of this compound (inhibition or potentiation). c. A dose-response curve can be generated by testing multiple concentrations of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in the central nervous system. Its species-specific allosteric modulation necessitates careful consideration in experimental design. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their neuroscience research endeavors.
References
GW-791343: A Modulator of the P2X7 Receptor and its Implications for Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in neuroinflammation, drawing upon available preclinical data. The information is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting the P2X7R pathway.
This compound: A Species-Specific Allosteric Modulator
This compound exhibits species-specific activity. In humans, it acts as a negative allosteric modulator of the P2X7 receptor, with a pIC50 ranging from 6.9 to 7.2.[1][2] This means it binds to a site on the receptor distinct from the ATP-binding site and reduces the receptor's response to its natural agonist, ATP. Conversely, in rats, this compound functions as a positive allosteric modulator , enhancing the effects of ATP.[2] This critical distinction must be considered when designing and interpreting preclinical studies.
The P2X7 Receptor: A Central Hub in Neuroinflammation
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS). Under pathological conditions, such as brain injury or disease, damaged cells release high concentrations of ATP into the extracellular space. This excess ATP activates P2X7R on microglia, triggering a cascade of inflammatory events.
P2X7R-Mediated Signaling Pathway in Microglia
Activation of the P2X7R on microglia leads to the opening of a non-selective cation channel, resulting in K+ efflux and Ca2+ influx. This ionic dysregulation is a critical signal for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18. These cytokines are potent mediators of neuroinflammation, contributing to neuronal damage and the propagation of the inflammatory response.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of GW-791343
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] This compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. The pIC50 of this compound for the human P2X7 receptor is in the range of 6.9-7.2.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound on the human P2X7 receptor.
Data Presentation
Table 1: In Vitro Activity of this compound on the Human P2X7 Receptor
| Parameter | Value | Assay Type | Cell Line | Reference |
| pIC50 | 6.9 - 7.2 | Ethidium Bromide Uptake | HEK293 expressing human P2X7 | [1] |
| Mode of Action | Negative Allosteric Modulator | Functional Assays | Recombinant cell lines | [1] |
Signaling Pathway
The P2X7 receptor is a non-selective cation channel that, upon activation by ATP, leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial ion flux can trigger a cascade of downstream signaling events. In immune cells, prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This pore formation is a key step in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Downstream signaling pathways activated by P2X7 include the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.
References
Application Notes and Protocols for GW-791343 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] It is crucial to note that this compound is not a C-C chemokine receptor type 2 (CCR2) or CCR5 antagonist. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to investigate the role of the P2X7 receptor in various cellular processes.
This compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][3] This differential activity makes it a valuable tool for comparative studies. As a negative allosteric modulator in human cells, this compound does not compete with ATP for its binding site but rather binds to a distinct site on the receptor to inhibit its function.[2]
The P2X7 receptor is widely expressed on immune cells, epithelial cells, and cells of the central nervous system.[4][5] Its activation is implicated in a range of physiological and pathological processes, including inflammation, cell death, proliferation, and migration.[4][6] These protocols will guide researchers in utilizing this compound to probe these functions in vitro.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other reagents commonly used in P2X7 receptor cell culture experiments.
Table 1: Potency of this compound
| Parameter | Species | Value | Reference(s) |
| pIC50 | Human | 6.9 - 7.2 | [1] |
Table 2: Typical Agonist Concentrations for P2X7R Activation
| Agonist | Cell Type | Typical Concentration Range | Reference(s) |
| ATP | Various | 1 - 5 mM | [4] |
| BzATP | Various | 10 - 300 µM | [3][7] |
Table 3: Common P2X7R Antagonists and their IC50 Values (for comparison)
| Antagonist | Assay | Cell Type | IC50 Value | Reference(s) |
| A438079 | Calcium Influx | hP2X7-HEK293 | ~100 nM | [3] |
| Brilliant Blue G (BBG) | Pore Formation | J774.G8 | 1.3 - 2.6 µM | [8] |
| Oxidized ATP (oATP) | Pore Formation | J774.G8 | 173 - 285 µM | [8] |
Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. Initially, it functions as a non-selective cation channel, leading to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[9] Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[10] This leads to the activation of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines such as IL-1β.[9][11] Downstream signaling also involves the activation of various kinases, including MAPKs (p38, ERK1/2) and the PI3K/Akt pathway, which can influence cellular processes like proliferation, survival, and migration.[7]
Experimental Workflow
A typical workflow for investigating the effect of this compound on P2X7R-mediated cellular responses is outlined below. This workflow can be adapted for various specific assays.
Detailed Experimental Protocols
Protocol 1: P2X7R Pore Formation Assay using Ethidium Bromide Uptake
This assay measures the formation of the large-conductance pore associated with prolonged P2X7R activation by quantifying the uptake of the fluorescent dye ethidium bromide.
Materials:
-
HEK293 cells stably expressing human P2X7R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated 96-well black, clear-bottom plates
-
Assay Buffer (e.g., 140 mM NaCl, 5.6 mM KCl, 10 mM HEPES, 10 mM D-glucose, 0.5 mM CaCl₂, pH 7.4)
-
This compound stock solution (in DMSO)
-
ATP or BzATP stock solution (in assay buffer)
-
Ethidium bromide solution (100 µM final concentration)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into poly-L-lysine coated 96-well black, clear-bottom plates at a density that will result in a confluent monolayer after 18-24 hours of incubation.[3]
-
Cell Preparation: On the day of the assay, carefully remove the growth medium. Wash the cells once with 200 µL of assay buffer.
-
Compound Incubation: Add 90 µL of assay buffer containing the desired concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 40 minutes at room temperature.[3]
-
Agonist and Dye Addition: Prepare a 10X stock of ATP or BzATP and ethidium bromide in assay buffer. Add 10 µL of this mixture to each well to achieve the final desired agonist concentration (e.g., 1-3 mM ATP or 10-100 µM BzATP) and a final ethidium bromide concentration of 100 µM.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., for 15-30 minutes) at an excitation wavelength of ~525 nm and an emission wavelength of ~605 nm.[10]
-
Data Analysis: Determine the rate of ethidium bromide uptake for each condition. Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound to calculate the IC50 value.
Protocol 2: IL-1β Release Assay
This protocol measures the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation. This is a key downstream event of P2X7R signaling.
Materials:
-
THP-1 human monocytic cell line (or primary human monocytes)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ATP or BzATP stock solution
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming: Culture THP-1 cells and, if desired, differentiate them into macrophage-like cells with PMA (e.g., 100 ng/mL for 24-48 hours). Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[4]
-
Compound Incubation: Wash the cells with serum-free medium to remove LPS. Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.[4]
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 5 mM ATP) for 30-60 minutes.[4]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.
-
ELISA: Quantify the amount of released IL-1β in the supernatants using a commercial human IL-1β ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition of IL-1β release against the concentration of this compound to determine the IC50 value.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on the collective migration of a sheet of cells, which is relevant for processes like wound repair and cancer metastasis.
Materials:
-
Adherent cell line expressing human P2X7R (e.g., A549, keratinocytes)
-
Appropriate cell culture medium
-
Culture plates or dishes (e.g., 24-well plate)
-
Sterile pipette tip (p200) or a commercially available scratch assay insert
-
This compound stock solution (in DMSO)
-
P2X7R agonist (e.g., BzATP)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well. Alternatively, use a scratch assay insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle. For experiments investigating the effect on agonist-induced migration, add the P2X7R agonist (e.g., BzATP) with or without this compound.
-
Imaging: Immediately after creating the wound (time 0) and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each condition. Compare the migration rates between the different treatment groups.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the role of the P2X7 receptor in human and rat cells. Its distinct activities in these species offer unique opportunities for comparative research. The protocols provided here offer a foundation for investigating the effects of this compound on key cellular functions mediated by the P2X7 receptor. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of appropriate controls, including vehicle controls and agonist/antagonist controls, is essential for robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hyaluronan Fragments Improve Wound Healing on In Vitro Cutaneous Model through P2X7 Purinoreceptor Basal Activation: Role of Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]
- 11. clyte.tech [clyte.tech]
Application Notes and Protocols for In Vivo Animal Studies of a P2X7 Receptor Modulator
Overview of P2X7 Receptor Modulation in In Vivo Models
The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a crucial role in inflammation, immune responses, and neuropathic pain.[2][3] Modulation of this receptor with antagonists like A-438079 has shown therapeutic potential in various preclinical models.[4][5][6] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of P2X7 modulators.
Quantitative Data Summary for A-438079 In Vivo Studies
The following table summarizes representative dosages and administration routes for the P2X7 receptor antagonist A-438079 in various rodent models.
| Animal Model | Species | Route of Administration | Dosage Range | Therapeutic Effect | Reference(s) |
| Sepsis (LPS-induced) | Rat | Intraperitoneal (i.p.) | 15 mg/kg | Alleviated lung oxidative stress | [6][7] |
| Muscular Dystrophy | Mouse | Intraperitoneal (i.p.) | 3 mg/kg (every two days) | Reduced muscle fibrosis and inflammation | [5] |
| Neuropathic & Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 100 - 300 µmol/kg | Raised withdrawal thresholds | [8][9] |
| Seizures | Rat | Intraperitoneal (i.p.) | 5 and 15 mg/kg | Reduced seizure severity and neuronal death | [8][9] |
| Acetaminophen-induced Liver Injury | Mouse | Intraperitoneal (i.p.) | 80 mg/kg | Protective against liver injury | [10] |
| Mammary Tumor Growth | Mouse | Intraperitoneal (i.p.) | Not specified | Reduced tumor growth and metastasis | [11][12] |
Experimental Protocols
Protocol for Investigating the Efficacy of a P2X7 Antagonist in a Rat Model of Inflammatory Pain
This protocol provides a detailed methodology for assessing the analgesic effects of a P2X7 antagonist, using A-438079 as an example, in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).
3.1.1. Materials
-
Male Sprague-Dawley rats (200-250 g)
-
A-438079 hydrochloride (or other P2X7 antagonist)
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane for anesthesia
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus for thermal hyperalgesia assessment
-
Standard laboratory equipment (syringes, needles, animal cages, etc.)
3.1.2. Experimental Procedure
-
Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Induction of Inflammatory Pain:
-
Anesthetize rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw to induce localized inflammation.
-
Allow animals to recover in their home cages.
-
-
Drug Administration:
-
On day 3 post-CFA injection, when inflammation and hypersensitivity are well-established, administer the P2X7 antagonist or vehicle.
-
For intraperitoneal (i.p.) injection of A-438079, a dose of 30 mg/kg can be used as a starting point, based on existing literature.[8] The compound should be dissolved in a suitable vehicle.
-
-
Behavioral Testing:
-
Conduct baseline behavioral tests before CFA injection and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filament stimulation.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.
-
-
Data Analysis:
-
Record the paw withdrawal thresholds (in grams) and latencies (in seconds).
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of the P2X7 antagonist with the vehicle group.
-
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the P2X7 receptor.
Caption: Simplified P2X7 receptor signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo efficacy study of a P2X7 receptor modulator.
Caption: Workflow for a preclinical efficacy study.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparing GW-791344 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of GW-791343 using dimethyl sulfoxide (DMSO). This compound is a potent and species-specific allosteric modulator of the P2X7 receptor, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications.
Quantitative Data Summary
For consistent experimental outcomes, it is crucial to use the correct molecular weight corresponding to the specific salt form of this compound being used. The table below summarizes the relevant quantitative data for different forms of this compound.
| Parameter | Value | Source(s) |
| Chemical Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide | [1] |
| This compound trihydrochloride M.W. | 483.81 g/mol | [1][4][5][6][7] |
| This compound dihydrochloride M.W. | 447.35 g/mol | [8][9] |
| Solubility in DMSO | ≥ 100 mM | [7] |
Note on Solubility: While a solubility of up to 100 mM in DMSO has been reported[7], it is advisable to visually confirm complete dissolution, especially when preparing high-concentration stock solutions. If solubility issues arise, gentle warming and vortexing can be employed.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound trihydrochloride. Adjust the calculations accordingly if using the dihydrochloride salt or preparing a different concentration.
Materials:
-
This compound trihydrochloride (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out 4.84 mg of this compound trihydrochloride into the tared tube.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 483.81 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 483.81 g/mol = 0.0048381 g = 4.84 mg
-
-
-
-
Adding DMSO:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates. If particulates remain, continue vortexing and consider gentle warming (e.g., in a 37°C water bath for a few minutes).
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%, with ≤ 0.1% being ideal). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
P2X7 Receptor Signaling Pathway
This compound exerts its effects by modulating the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux. This ion flux triggers a cascade of downstream signaling events.
Caption: P2X7 receptor signaling pathway modulation.
References
- 1. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. GW791343 trihydrochloride | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. GW791343 HCl | 309712-55-8 [m.chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. GW791343 dihydrochloride - Immunomart [immunomart.com]
Application Notes and Protocols for Studying ATP-Gated Ion Channels with GW-791343
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW-791343, a potent and species-specific allosteric modulator of the P2X7 receptor, in the study of ATP-gated ion channels. This document includes key quantitative data, detailed experimental protocols for common assays, and visualizations of the relevant signaling pathway and a typical experimental workflow.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of cellular processes including inflammation, immune response, and neuropathic pain. A critical characteristic of this compound is its species-specific activity. It acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor , while functioning as a positive allosteric modulator on the rat P2X7 receptor . This differential activity necessitates careful consideration of the experimental model system.
Quantitative Data
The following table summarizes the known quantitative data for this compound's activity on the human P2X7 receptor.
| Parameter | Value | Species | Receptor | Reference |
| pIC50 | 6.9-7.2 | Human | P2X7 | [1][2] |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events. The following diagram illustrates the major signaling pathways downstream of P2X7 receptor activation.
Caption: P2X7 receptor signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on P2X7 receptor activity using a calcium flux assay.
Caption: Workflow for a calcium flux assay.
Experimental Protocols
The following are detailed protocols for two common experimental techniques used to study P2X7 receptor function with this compound.
Calcium Flux Assay using a Fluorescent Plate Reader
This protocol is designed to measure changes in intracellular calcium concentration in response to P2X7 receptor activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (in DMSO)
-
ATP or BzATP (a more potent P2X7 agonist) stock solution
-
Fluorescent plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Plating:
-
Seed HEK293-hP2X7R cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, prepare a solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Pre-incubation:
-
During the dye loading incubation, prepare serial dilutions of this compound in HBSS. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
After the dye loading, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 2X concentrated solution of the P2X7 agonist (e.g., 2 mM ATP or 200 µM BzATP) in HBSS.
-
Set up the fluorescent plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the plate reader's injector, add 100 µL of the 2X agonist solution to each well.
-
Continue recording the fluorescence for the remainder of the acquisition period.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence after agonist addition to the baseline fluorescence (F/F₀) or as the peak fluorescence intensity.
-
Plot the response (e.g., peak F/F₀) against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the P2X7 receptor channel and the effect of this compound on these currents.
Materials:
-
HEK293 cells expressing human P2X7 receptor cultured on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.4 with NaOH.
-
This compound stock solution (in DMSO)
-
ATP or BzATP stock solution
-
Perfusion system for rapid solution exchange
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Recording of P2X7 Currents:
-
Establish a stable baseline current recording in the extracellular solution.
-
Rapidly apply the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) using the perfusion system and record the inward current.
-
Wash out the agonist with the extracellular solution to allow the current to return to baseline.
-
-
Application of this compound:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (and the corresponding vehicle concentration) for 1-2 minutes.
-
While still in the presence of this compound, co-apply the P2X7 agonist.
-
Record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the current by this compound.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and plot the percentage of inhibition against the antagonist concentration. Fit the data to a dose-response curve.
-
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, dye concentration, incubation times, and agonist/antagonist concentrations, may need to be determined empirically for specific cell types and experimental setups.
References
Application of CCR2 Antagonists in Calcium Imaging Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging assays are a cornerstone in drug discovery for monitoring intracellular calcium mobilization, a key second messenger in numerous signaling pathways. This document provides a comprehensive guide to the application of C-C chemokine receptor 2 (CCR2) antagonists in calcium imaging assays. While the compound GW-791343 was initially queried, it is important to note that this compound is not a CCR2 antagonist but rather a species-specific allosteric modulator of the P2X7 receptor.[1][2][3][4] It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[2][3]
This application note will therefore focus on the principles and protocols for a representative CCR2 antagonist, a class of compounds critical in the study of inflammation and various diseases. The methodologies detailed below are widely applicable to the screening and characterization of novel CCR2 antagonists.
The Role of CCR2 in Calcium Signaling
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in mediating the migration of monocytes and macrophages to sites of inflammation.[5] CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit of heterotrimeric G proteins.[6] The binding of CCL2 to CCR2 initiates a conformational change in the receptor, triggering a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][6] This transient increase in intracellular calcium is a hallmark of CCR2 activation and can be precisely measured using calcium-sensitive fluorescent dyes.[6]
Signaling Pathway Diagram
Caption: CCR2 signaling cascade leading to calcium mobilization.
Application Notes for CCR2 Antagonist Calcium Imaging Assay
This section provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to characterize the inhibitory activity of a test compound (e.g., a CCR2 antagonist) on CCL2-induced intracellular calcium mobilization in a human monocytic cell line.
I. Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) | Storage |
| THP-1 Cells | ATCC | TIB-202 | 37°C, 5% CO₂ |
| RPMI-1640 Medium | Gibco | 11875093 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Fluo-4 AM | Invitrogen | F14201 | -20°C (in DMSO) |
| Pluronic F-127 | Invitrogen | P3000MP | Room Temperature |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| CCL2 (MCP-1), Human | R&D Systems | 279-MC | -20°C |
| CCR2 Antagonist (e.g., INCB3344) | Selleckchem | S1108 | -20°C |
| HBSS with 20 mM HEPES | Gibco | 14025092 | 4°C |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |
II. Experimental Protocol
A. Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Seed the THP-1 cells into a 96-well black, clear-bottom plate at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours to allow the cells to settle and adhere.
B. Preparation of Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For 10 mL, add 20 µL of 1 mM Fluo-4 AM stock (in DMSO) and 20 µL of 20% Pluronic F-127. Add Probenecid to a final concentration of 2.5 mM to inhibit the efflux of the de-esterified dye.
-
Compound Plate: Prepare serial dilutions of the CCR2 antagonist in Assay Buffer in a separate 96-well plate.
-
Agonist Plate: Prepare a solution of CCL2 in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), which should be determined empirically.
C. Calcium Imaging Assay Procedure:
-
Dye Loading:
-
Gently remove the culture medium from the cell plate.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final volume of 100 µL of Assay Buffer to each well.
-
-
Antagonist Pre-incubation:
-
Add the diluted CCR2 antagonist from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to excite at ~494 nm and measure emission at ~516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the CCL2 agonist solution to the wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
III. Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
The response is often expressed as the ratio ΔF/F₀.
-
Plot the percent inhibition (relative to the CCL2-only control) against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response, by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Workflow for a CCR2 antagonist calcium imaging assay.
Quantitative Data Summary
The following table summarizes expected data from a calcium imaging assay designed to characterize a CCR2 antagonist.
| Parameter | Description | Example Value |
| Cell Line | Human monocytic cell line endogenously expressing CCR2. | THP-1 |
| Agonist | Human recombinant CCL2 (MCP-1). | 10 nM (EC₈₀) |
| Antagonist | Test compound (e.g., INCB3344). | 0.1 nM - 10 µM |
| Calcium Indicator | Fluorescent calcium-sensitive dye. | Fluo-4 AM |
| Readout | Change in fluorescence intensity upon agonist stimulation. | Relative Fluorescence Units (RFU) |
| IC₅₀ | Concentration of antagonist causing 50% inhibition of the CCL2-induced calcium flux. | 5 nM |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
Conclusion
Calcium imaging assays are a robust and high-throughput method for the functional characterization of CCR2 antagonists. By measuring the inhibition of CCL2-induced intracellular calcium mobilization, these assays provide valuable insights into the potency and efficacy of novel therapeutic compounds. The protocols and data presented herein offer a comprehensive framework for researchers and drug development professionals to establish and execute reliable CCR2 antagonist screening programs. The correct identification of the target and mechanism of action for compounds like this compound underscores the importance of thorough preclinical characterization.
References
- 1. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. GW791343 dihydrochloride - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Neuroprotection Studies Using GW-791343
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of neuroprotection studies involving GW-791343, a species-specific P2X7 receptor modulator. This document outlines detailed protocols for both in vitro and in vivo models of neuronal injury, data presentation guidelines, and visualizations of the key signaling pathways involved.
Introduction
This compound is an allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. Notably, this compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor . This critical characteristic must be considered when designing and interpreting experimental outcomes. The P2X7 receptor is implicated in neuroinflammation and neuronal cell death, making it a compelling target for neuroprotective therapies. Activation of the P2X7 receptor can trigger a cascade of downstream events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines such as IL-1β, and induction of apoptotic cell death.
Data Presentation
Quantitative data from neuroprotection assays should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Neuroprotection Data Summary
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) | Caspase-3 Activity (Fold Change) | IL-1β Levels (pg/mL) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 7.8 | 1.0 ± 0.1 | 10.5 ± 2.1 |
| Neurotoxin Alone | - | 45 ± 3.9 | 250 ± 15.1 | 3.5 ± 0.4 | 85.2 ± 9.3 |
| This compound + Neurotoxin | 0.1 | 58 ± 4.1 | 210 ± 12.5 | 2.8 ± 0.3 | 65.7 ± 7.8 |
| This compound + Neurotoxin | 1 | 75 ± 5.5 | 150 ± 9.7 | 1.9 ± 0.2 | 40.1 ± 5.4 |
| This compound + Neurotoxin | 10 | 88 ± 6.2 | 115 ± 8.3 | 1.2 ± 0.1 | 18.3 ± 3.6 |
Table 2: In Vivo Neuroprotection Data Summary (MCAO Model)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (mm³) | Brain Water Content (%) |
| Sham | - | 0.2 ± 0.1 | 0 | 78.5 ± 0.5 |
| Vehicle + MCAO | - | 3.8 ± 0.4 | 210 ± 25 | 82.3 ± 0.8 |
| This compound + MCAO | 5 | 2.5 ± 0.5 | 135 ± 18 | 80.1 ± 0.6 |
| This compound + MCAO | 10 | 1.8 ± 0.3 | 95 ± 15 | 79.2 ± 0.4 |
Experimental Protocols
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Human SH-SY5Y Neuroblastoma Cells
This protocol details the assessment of the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a human cell line, where it acts as a P2X7 antagonist.
Materials:
-
Human SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Caspase-3 Colorimetric Assay Kit
-
Human IL-1β ELISA Kit
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induction of Excitotoxicity: Following pre-treatment, expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Measure cell viability according to the manufacturer's protocol. This assay is a standard colorimetric method for assessing metabolic activity.
-
LDH Release: Quantify LDH release into the culture medium as an indicator of cytotoxicity using a commercially available kit.
-
Caspase-3 Activity: Measure caspase-3 activity in cell lysates to assess apoptosis using a colorimetric assay kit.
-
IL-1β Levels: Quantify the concentration of IL-1β in the culture supernatant using an ELISA kit.
-
In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes an in vivo model of focal cerebral ischemia to evaluate the neuroprotective effects of this compound. Given the species-specific nature of the compound, interpretation of results from rodent models (where it acts as a P2X7 agonist) should be done with caution and in the context of understanding the role of P2X7 receptor modulation in the specific model. For true antagonism studies in vivo, a humanized P2X7 receptor mouse model would be ideal. The following protocol is a standard MCAO procedure.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a silicone-coated tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline cervical incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the distal ECA. Introduce a 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 minutes.
-
Drug Administration: Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) at a designated time point (e.g., at the time of reperfusion).
-
Reperfusion: After the occlusion period, withdraw the monofilament to allow reperfusion.
-
Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2% TTC to differentiate between healthy (red) and infarcted (white) tissue. Quantify the infarct volume using image analysis software.
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine brain edema.
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Electrophysiology Studies of GW-791343 on P2X7 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of GW-791343 on the human P2X7 receptor using whole-cell patch-clamp electrophysiology. This compound is a potent, species-specific allosteric modulator of the P2X7 receptor, acting as a negative allosteric modulator (NAM) on the human P2X7 receptor and a positive allosteric modulator (PAM) on the rat P2X7 receptor.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity on the human P2X7 receptor.
| Parameter | Value | Species | Assay | Reference |
| pIC50 | 6.9 - 7.2 | Human | Agonist-stimulated ethidium accumulation | [1][3][4] |
| Activity | Negative Allosteric Modulator | Human | Functional Assays | [1][2] |
| Activity | Positive Allosteric Modulator | Rat | Functional Assays | [1][2] |
| Effective Concentration | 0.01 - 30 µM | Human | In vitro studies | [3] |
| Patch-Clamp Concentration | 50 µM | Not Specified | Inhibition of ATP-evoked currents |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Human P2X7 Receptors
This protocol is designed for studying the inhibitory effects of this compound on ATP-activated currents in human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human P2X7 receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 147 NaCl, 10 HEPES, 13 D-glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.3 with NaOH and osmolarity to 300-310 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm with sucrose.[5][6]
-
Agonist Stock Solution: Prepare a 100 mM stock solution of ATP in deionized water and adjust the pH to 7.3 with NaOH. Store in aliquots at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound dihydrochloride in DMSO. Store in aliquots at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane of a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
4. Experimental Procedure for Assessing this compound Inhibition:
-
Baseline Recording: Record the baseline current in the extracellular solution.
-
Agonist Application: Apply a saturating concentration of ATP (e.g., 1-3 mM) for 2-5 seconds to elicit a maximal P2X7 current. Wash the cell with the extracellular solution for at least 5 minutes to allow for receptor recovery.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., starting from 0.1 µM up to 50 µM) for 2-5 minutes to allow for equilibration.
-
Co-application: While maintaining the perfusion with this compound, co-apply the same concentration of ATP as in the initial step.
-
Washout: Wash the cell with the extracellular solution to record the recovery from inhibition.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.
Voltage Protocol:
-
A simple voltage-step protocol is sufficient for these experiments. Hold the membrane potential at -60 mV throughout the recording.
-
Alternatively, a voltage ramp protocol (e.g., from -80 mV to +40 mV over 200 ms) can be applied during the peak of the ATP-evoked current to study the current-voltage relationship and its modulation by this compound.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for assessing this compound effects on P2X7 currents.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW791343 dihydrochloride | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for Flow Cytometry Analysis with GW-791343 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze cellular responses to GW-791343, a compound known to act as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. Additionally, this compound has been reported to exhibit antagonist activity at the C-C chemokine receptor 2 (CCR2). Given its dual activity, flow cytometry is an essential tool to dissect its effects on immune cell populations, signaling pathways, and cellular processes such as apoptosis and cell cycle progression.
Mechanism of Action and Signaling Pathways
This compound's biological effects are primarily mediated through its interaction with the P2X7 receptor and CCR2. Understanding the signaling cascades initiated by these receptors is crucial for interpreting flow cytometry data.
P2X7 Receptor Signaling: The P2X7 receptor is an ATP-gated ion channel. Its activation leads to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ion exchange triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. Chronic activation can lead to the formation of a large, non-selective pore, ultimately inducing apoptosis. As a negative allosteric modulator in human cells, this compound is expected to inhibit these downstream events.
Troubleshooting & Optimization
GW-791343 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW-791343. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound hydrochloride is soluble up to 100 mM in DMSO. For aqueous-based assays, further dilution into your experimental buffer is advised.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility in aqueous buffers is likely lower than in pure DMSO or water. Try diluting to a lower final concentration in your assay.
-
Use a solvent-tolerant assay: If possible, ensure your experimental system can tolerate a low percentage of DMSO (typically ≤0.5% v/v).
-
Pre-warm the buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform mixing, vortex the solution immediately after adding the this compound stock solution.
Q3: Can I dissolve this compound directly in water or a physiological buffer?
A3: Yes, this compound hydrochloride is reported to be soluble in water up to 100 mM. However, solubility in buffered solutions may vary depending on the pH and ionic strength. It is always recommended to perform a small-scale solubility test in your specific buffer before preparing a large volume.
Q4: How should I store my this compound solutions?
A4: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. When stored properly, DMSO solutions can be stable for several months. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The concentration exceeds the solubility limit in that specific buffer. | First, try vortexing and gentle warming (if the compound is heat-stable). If it still does not dissolve, consider preparing a stock solution in DMSO and then diluting it into your buffer. Always ensure the final DMSO concentration is compatible with your experimental setup. |
| Precipitate forms over time in my aqueous solution. | The compound may be unstable or has low long-term solubility in the aqueous buffer. | Prepare fresh aqueous solutions for each experiment. If the experiment is long, assess the stability of the compound in your buffer over the experimental time course. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to solubility issues in the formulation vehicle. | The formulation may not be optimal. Consider using co-solvents, surfactants, or other formulation strategies to improve solubility and absorption. It is crucial to develop and validate a suitable vehicle for your specific route of administration. |
Quantitative Solubility Data
The solubility of this compound hydrochloride is summarized in the table below. This data is for guidance, and it is recommended to confirm solubility in your specific experimental systems.
| Solvent | Reported Solubility | Molecular Weight (Trihydrochloride) | Molar Concentration to mg/mL |
| Water | up to 100 mM | 483.81 g/mol | 100 mM = 48.38 mg/mL |
| DMSO | up to 100 mM | 483.81 g/mol | 100 mM = 48.38 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound trihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need 48.38 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Protocol for Aqueous Solution Preparation for In Vitro Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of your 100 mM this compound in DMSO stock solution at room temperature.
-
Prepare Buffer: Have your final volume of aqueous experimental buffer ready in a sterile tube.
-
Serial Dilution (if necessary): It is often best to perform an intermediate dilution step. For example, dilute the 100 mM stock 1:100 in DMSO to get a 1 mM solution.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your experimental buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (e.g., <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Mix: Immediately vortex the solution to ensure complete mixing and prevent precipitation.
-
Use Freshly: Use the freshly prepared aqueous solution in your experiment without delay.
Visualizing Key Pathways and Workflows
Caption: Simplified signaling pathway of the P2X7 receptor upon activation by extracellular ATP.
Caption: Troubleshooting workflow for dissolving this compound for experimental use.
Preventing GW-791343 precipitation in media
Welcome to the Technical Support Center for GW-791343. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, with a specific focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective allosteric modulator of the P2X7 receptor. It exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] It is supplied as a trihydrochloride salt, which influences its solubility characteristics.[2][3]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. One supplier suggests that it is soluble up to 100 mM in DMSO. Water can also be used, with a reported solubility of up to 100 mM. However, for cell-based assays, it is common practice to prepare a concentrated stock in DMSO and then dilute it to the final experimental concentration in the aqueous culture medium.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A3: This is a common issue for compounds with poor aqueous solubility. The DMSO stock solution provides a solubilizing environment, but when this is diluted into the aqueous culture medium, the compound can crash out of solution. Several factors can contribute to this, including the final concentration of this compound, the final percentage of DMSO, the pH of the medium, and the presence of proteins in the serum.
To address this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Serial Dilution: Instead of a single large dilution, try performing serial dilutions of your DMSO stock in the culture medium. This gradual change in the solvent environment can sometimes prevent immediate precipitation.
-
Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
-
pH Adjustment: Since this compound is an amine-containing compound and a hydrochloride salt, its solubility is likely pH-dependent. It will be more soluble in acidic conditions. While significantly altering the pH of your cell culture medium is not advisable, being aware of the medium's buffering capacity is important.
Q4: How does the pH of the media affect the solubility of this compound?
A4: this compound is a trihydrochloride salt of a molecule containing amine groups.[2][3] Generally, the solubility of such compounds is pH-dependent. At a lower pH, the amine groups are protonated, increasing the molecule's polarity and enhancing its solubility in aqueous solutions. As the pH increases and approaches the pKa of the amine groups, the compound will become less protonated, less polar, and consequently less soluble, increasing the risk of precipitation. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for the solubility of this compound.
Q5: Can serum in the cell culture media affect the solubility of this compound?
A5: Yes, serum components, particularly proteins like albumin, can interact with small molecules.[4] This interaction can have variable effects. In some cases, protein binding can effectively sequester the compound and keep it in solution. In other instances, it might lead to aggregation and precipitation. If you are observing precipitation, you could try reducing the serum concentration or using a serum-free medium for a short duration during the compound treatment, if your cells can tolerate it.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon adding this compound stock to the cell culture medium.
| Potential Cause | Troubleshooting Step | Explanation |
| High Final Concentration | Decrease the final concentration of this compound. | The concentration in the medium may be exceeding its aqueous solubility limit. |
| High DMSO Shock | Perform serial dilutions of the DMSO stock in pre-warmed medium. | A rapid change in solvent polarity can cause the compound to crash out. Gradual dilution can mitigate this. |
| Sub-optimal Stock Concentration | Prepare a less concentrated DMSO stock solution. | This will require adding a larger volume to your media, so ensure the final DMSO concentration remains non-toxic to your cells. |
Problem: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step | Explanation |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. | The compound may be degrading or aggregating over time at 37°C in the culture medium. |
| Media Component Interaction | Reduce the serum concentration or use serum-free media for the treatment period. | Interactions with serum proteins or other media components could be leading to precipitation. |
| pH Shift in Culture | Ensure your incubator's CO2 levels are stable and the media is properly buffered. | A shift in the medium's pH towards alkalinity can decrease the solubility of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound trihydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in the medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed medium for your experiment. Add the solution dropwise while gently swirling the medium to ensure rapid and even mixing.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. A slight cloudiness that quickly dissipates is acceptable, but the presence of visible particles indicates a problem.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 483.81 g/mol (trihydrochloride) | [2] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Stock Solution Storage | -20°C for up to 1 month | Supplier Data |
| Lyophilized Powder Storage | Desiccate at Room Temperature |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Simplified signaling pathway of this compound at the human P2X7 receptor.
References
Troubleshooting inconsistent results with GW-791343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GW-791343. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing opposite effects of this compound in my human and rat cell lines?
This is the most common source of inconsistent results with this compound. The compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2] This means it will inhibit P2X7 receptor function in human cells but enhance its function in rat cells.
Q2: What is the molecular basis for the species-specific activity of this compound?
The differential activity is primarily due to a single amino acid difference in the P2X7 receptor. In humans, the residue at position 95 is phenylalanine, while in rats, it is leucine.[2] This single change in the allosteric binding site dictates whether this compound acts as an inhibitor or an enhancer of receptor activity.
Q3: I'm not seeing any effect of this compound in my experiments. What could be the issue?
There are several potential reasons for a lack of effect:
-
Incorrect Species: Ensure you are using a cell line or tissue from a species where this compound is known to be active (e.g., human or rat). Its activity in other species may not be well-characterized.
-
Low P2X7R Expression: The cell line you are using may have low or no expression of the P2X7 receptor. Verify P2X7R expression using techniques like qPCR or Western blotting.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. It is recommended to store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.
-
Suboptimal Agonist Concentration: The concentration of the P2X7R agonist (e.g., ATP or BzATP) used to stimulate the receptor may be too high, potentially masking the modulatory effects of this compound. It is advisable to perform an agonist dose-response curve to determine the EC80 concentration for your inhibition/potentiation assays.
Q4: I am observing an unexpected cellular phenotype after treatment with this compound. Could this be an off-target effect?
While a specific off-target profile for this compound is not widely published, it is a possibility with any small molecule inhibitor. To investigate potential off-target effects:
-
Use a Structurally Unrelated P2X7R Modulator: Compare the effects of this compound with another P2X7R modulator that has a different chemical structure. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Test in P2X7R-knockout Cells: If available, use a cell line that does not express the P2X7 receptor to determine if the observed effect is independent of P2X7R modulation.
-
Consult Kinase Profiling Data (if available for similar compounds): Analyze available data for compounds with similar structures to identify potential off-target kinases.
Q5: What are the best practices for preparing and storing this compound?
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, prepare fresh working dilutions from the stock solution in your desired cell culture medium or assay buffer. Avoid storing the compound in aqueous solutions for extended periods, as its stability may be compromised.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
| Possible Cause | Troubleshooting Step |
| Species of Cells | Confirm the species of your cell line. This compound has opposing effects on human (antagonist) and rat (potentiator) P2X7 receptors.[1][2] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range. |
| Agonist Concentration | The concentration of the P2X7R agonist (ATP or BzATP) can significantly impact the apparent potency of this compound. Standardize the agonist concentration across experiments, ideally at the EC80 value. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid prolonged storage in aqueous solutions. |
Issue 2: High Background Signal in P2X7R Activation Assays
| Possible Cause | Troubleshooting Step |
| Cell Health | Ensure cells are healthy and not overly confluent. Stressed or dying cells can exhibit increased membrane permeability, leading to high background fluorescence in dye uptake assays. |
| Dye Concentration | Titrate the concentration of the fluorescent dye (e.g., YO-PRO-1, Ethidium Bromide) to find the optimal balance between signal and background. |
| Assay Buffer Composition | Some assay buffers can interfere with the assay. Use a simple, well-defined buffer such as HBSS. |
| Cytotoxicity of this compound | At high concentrations, this compound may induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells. |
Experimental Protocols
Protocol 1: P2X7 Receptor-Mediated Pore Formation Assay (YO-PRO-1 Uptake)
This assay measures the formation of the P2X7 receptor pore by monitoring the uptake of the fluorescent dye YO-PRO-1.
Materials:
-
Cells expressing the P2X7 receptor
-
Black, clear-bottom 96-well plates
-
This compound
-
P2X7R agonist (ATP or BzATP)
-
YO-PRO-1 Iodide
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells with Assay Buffer.
-
Add different concentrations of this compound (or vehicle control) to the wells.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist and Dye Addition:
-
Prepare a solution containing the P2X7R agonist (at 2x the final desired concentration) and YO-PRO-1 (at 2x the final desired concentration) in Assay Buffer.
-
Add this solution to the wells containing the compound.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for YO-PRO-1 (typically ~491 nm excitation and ~509 nm emission).
-
Monitor the fluorescence over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or no agonist).
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 (for human P2X7R) or EC50 (for rat P2X7R).
-
Protocol 2: Intracellular Calcium Influx Assay
This assay measures the influx of calcium through the P2X7 receptor channel using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2X7 receptor
-
Black, clear-bottom 96-well plates
-
This compound
-
P2X7R agonist (ATP or BzATP)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator according to the manufacturer's instructions.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
Wash the cells with Assay Buffer.
-
Add different concentrations of this compound (or vehicle control) to the wells and incubate for the desired pre-incubation time.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen calcium indicator.
-
Inject a solution of the P2X7R agonist into each well.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response to determine the IC50 or EC50.
-
Visualizations
Caption: P2X7R Signaling and Modulation by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
GW-791343 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of GW-791343, a potent and species-specific allosteric modulator of the P2X7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. Its activity is highly species-dependent. In humans, it functions as a negative allosteric modulator (NAM), inhibiting the receptor's function. Conversely, in rats, it acts as a positive allosteric modulator (PAM), enhancing the receptor's activity.[1][2][3] This differential activity is primarily attributed to a single amino acid difference at position 95 of the receptor protein.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both lyophilized powder and solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated to prevent degradation from moisture. |
| Solution (e.g., in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation. |
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to first prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). The solubility in DMSO is reported to be high. Subsequently, this stock solution can be diluted to the final working concentration in the desired aqueous buffer or cell culture medium immediately before use.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While stock solutions in DMSO are stable for up to a month at -20°C, the stability of this compound in aqueous buffers and complex cell culture media over extended periods has not been extensively reported in publicly available literature. It is best practice to prepare fresh dilutions for each experiment from a frozen stock. The complex components of cell culture media, such as serum and various amino acids, could potentially impact the stability of the compound.[4][5]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during experiments with this compound.
Issue 1: Inconsistent or unexpected results between experiments.
-
Potential Cause 1: Species of experimental model.
-
Potential Cause 2: Compound degradation.
-
Troubleshooting Step: Prepare fresh working solutions of this compound for each experiment from a properly stored, aliquoted stock solution. Avoid using previously prepared and stored aqueous solutions.
-
-
Potential Cause 3: P2X7 receptor expression levels.
-
Troubleshooting Step: Confirm the expression level of the P2X7 receptor in your experimental system (e.g., via Western blot, qPCR, or flow cytometry). Low or absent receptor expression will result in a lack of response.
-
Issue 2: No observable effect of this compound in a human-based experimental system.
-
Potential Cause 1: Incorrect concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. The reported pIC50 for human P2X7 is in the range of 6.9-7.2.[6]
-
-
Potential Cause 2: Agonist concentration.
-
Troubleshooting Step: As a negative allosteric modulator, the inhibitory effect of this compound can be surmounted by high concentrations of the agonist (ATP or BzATP). Optimize the agonist concentration to be in the EC50 to EC80 range to observe effective inhibition.
-
Issue 3: Unexpected potentiation of P2X7 receptor activity in a non-rat system.
-
Potential Cause: Off-target effects.
-
Troubleshooting Step: While this compound is reported to be selective for the P2X7 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is advisable to test the compound in a P2X7-knockout or null cell line to determine if the observed effects are P2X7-dependent.
-
Experimental Protocols & Methodologies
Calcium Flux Assay
This assay measures the influx of calcium into cells upon P2X7 receptor activation.
Methodology:
-
Cell Preparation: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with an appropriate assay buffer (e.g., HBSS with calcium and magnesium) to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Addition: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. For inhibition experiments, normalize the data to the vehicle control and plot the inhibition of the calcium response against the concentration of this compound to determine the IC50 value.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of the P2X7 receptor.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7 receptor on coverslips suitable for patch-clamp recording.
-
Recording Solutions: Prepare appropriate extracellular and intracellular recording solutions. The extracellular solution should contain the P2X7 agonist, and the intracellular solution will be in the recording pipette.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Compound Application: Perfuse the cells with the extracellular solution containing this compound for a set duration.
-
Agonist Application: Apply the P2X7 agonist to elicit an inward current.
-
Data Analysis: Measure the amplitude of the agonist-induced current in the presence and absence of this compound to determine the extent of modulation.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade and the species-specific modulation by this compound.
Experimental Workflow for Calcium Flux Assay
Caption: A typical workflow for assessing this compound activity using a calcium flux assay.
Troubleshooting Logic for Species-Specific Effects
Caption: A decision tree to troubleshoot unexpected results based on the species-specificity of this compound.
References
- 1. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for GW-791343 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GW-791343, a potent allosteric modulator of the P2X7 receptor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help control for its notable species-specific and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic compound that acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] Importantly, its activity is species-dependent. It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor, producing a non-competitive antagonist effect.[2][3][4] Conversely, it acts as a positive allosteric modulator (PAM) of the rat P2X7 receptor, enhancing agonist responses.[2][3][4]
Q2: What are the known off-target effects of this compound?
Q3: What is the molecular basis for the species-specific activity of this compound?
A3: Mutational studies have indicated that a single amino acid residue at position 95 within the P2X7 receptor is a key determinant of the species-specific effects of this compound.[5] The human P2X7 receptor contains a phenylalanine at this position, while the rat receptor has a leucine.[5] This difference in a critical region of the protein likely alters the binding or conformational changes induced by this compound, leading to either negative or positive allosteric modulation.
Q4: What are the downstream signaling pathways affected by P2X7 receptor modulation?
A4: Activation of the P2X7 receptor initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. Key downstream pathways include:
-
NLRP3 Inflammasome Activation: P2X7 receptor activation is a potent trigger for the assembly of the NLRP3 inflammasome, leading to the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8][9][10]
-
MAP Kinase and NF-κB Pathways: Ion flux changes can activate MAP kinases (p38/ERK/JNK) and the NF-κB signaling pathway, which are central regulators of inflammation and cell survival.
-
Phospholipase Activation: P2X7 receptor signaling can lead to the activation of phospholipases, contributing to the production of other signaling molecules.
-
Pore Formation: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately lead to cell death.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a human cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Low P2X7 Receptor Expression | Confirm P2X7 receptor expression in your human cell line at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., RT-qPCR). Use a positive control cell line known to express high levels of functional human P2X7 receptors. |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Perform a dose-response curve to ensure you are using an effective concentration for inhibition (pIC50 for human P2X7 is 6.9-7.2).[2] |
| Off-Target Effects | To confirm the observed effect is P2X7-dependent, use a structurally unrelated P2X7 antagonist as a control. If the phenotype persists only with this compound, it may be an off-target effect. Consider using a P2X7 knockout/knockdown cell line as a negative control. |
| Assay Conditions | Ensure that the ATP concentration used to stimulate the receptor is appropriate. The potency of allosteric modulators can be influenced by the orthosteric agonist concentration. Optimize agonist concentration and incubation times. |
Issue 2: Observing agonistic effects in a rat cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Expected On-Target Effect | This is the expected activity of this compound in rat systems. It acts as a positive allosteric modulator, enhancing the response to the endogenous agonist (ATP). |
| Quantifying Potentiation | To characterize the PAM effect, perform a dose-response curve of ATP in the presence and absence of a fixed concentration of this compound. This will demonstrate a leftward shift in the ATP EC50 and potentially an increase in the maximal response. |
| Distinguishing from Direct Agonism | To confirm that this compound is a PAM and not a direct agonist, apply this compound in the absence of ATP. A true PAM should not elicit a response on its own. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| pIC50 (Negative Allosteric Modulation) | Human | 6.9 - 7.2 | [2] |
| Modulatory Effect | Rat | Positive Allosteric Modulator | [2][3][4] |
| Cytotoxicity | Not specified | Minimal cytotoxicity observed at 10 µM for some P2X7 antagonists in HEK-293 cells. | [1] |
Key Experimental Protocols
Protocol 1: Assessing Species-Specific Effects of this compound on P2X7 Receptor Activation
This protocol uses a calcium influx assay to compare the effects of this compound on human and rat P2X7 receptors.
Materials:
-
HEK293 cells stably expressing human P2X7R
-
HEK293 cells stably expressing rat P2X7R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
ATP or BzATP (P2X7R agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both human and rat P2X7R-expressing HEK293 cells into 96-well plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive dye as per the manufacturer's instructions.
-
Compound Incubation: Wash cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence. Add a P2X7R agonist (e.g., ATP or BzATP at a pre-determined EC80 concentration for each species) and immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis:
-
For human P2X7R, calculate the percentage inhibition of the agonist-induced calcium influx at each this compound concentration and determine the IC50 value.
-
For rat P2X7R, compare the agonist-induced calcium influx in the presence and absence of this compound to demonstrate potentiation.
-
Protocol 2: Cytotoxicity Assessment of this compound
This protocol uses the MTT assay to evaluate the potential cytotoxic effects of this compound.
Materials:
-
Parental cell line used in your experiments (not expressing P2X7R to avoid confounding factors)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Add fresh medium containing a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the concentration of this compound that reduces cell viability by 50% (IC50), if applicable.
Visualizations
Caption: P2X7 receptor signaling and modulation by this compound.
Caption: A logical workflow for designing and interpreting experiments with this compound.
References
- 1. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NLRP3 inflammasome activation results in hepatocyte pyroptosis, liver inflammation, and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nlrp3 inflammasome as a “rising star” in studies of normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GW-791343 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize GW-791343 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R). It acts as a negative allosteric modulator of the human P2X7 receptor, meaning it inhibits the receptor's function.[1] In contrast, it has been reported to act as a positive allosteric modulator on the rat P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ion flux can trigger a variety of downstream signaling pathways involved in inflammation, immune response, and programmed cell death.[2][3][4]
Q2: Why am I observing high levels of cell death in my primary cell cultures after treatment with this compound?
A2: High levels of cell death, or cytotoxicity, can be attributed to several factors when using this compound in primary cell cultures. These can include:
-
On-target effects: The modulation of the P2X7 receptor itself can lead to apoptosis or necrosis, especially if the primary cells are sensitive to alterations in ion channel function.
-
Off-target effects: Like any pharmacological agent, this compound may have unintended effects on other cellular targets, which could induce toxicity.
-
Concentration-dependent toxicity: The concentration of this compound used may be too high for the specific primary cell type, leading to overwhelming cellular stress.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Sub-optimal cell culture conditions: Primary cells are sensitive to their environment. Factors like passage number, confluency, and media composition can exacerbate drug-induced toxicity.
Q3: What are the typical starting concentrations for this compound in primary cell culture?
A3: There is no single recommended starting concentration for all primary cell types. The provided pIC50 for the human P2X7 receptor is in the range of 6.9 - 7.2, which corresponds to an IC50 in the nanomolar to low micromolar range.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cells. A suggested starting range for a dose-response study is 0.1 µM to 50 µM.
Q4: How can I differentiate between on-target and off-target toxicity of this compound?
A4: Differentiating between on-target and off-target effects can be challenging. One approach is to use a multi-pronged strategy:
-
Use a P2X7R knockout/knockdown model: If available for your cell type, comparing the toxic effects of this compound in wild-type versus P2X7R-deficient cells can help elucidate on-target toxicity.
-
Employ a structurally unrelated P2X7R modulator: If another P2X7R modulator with a different chemical structure elicits a similar toxic response, it is more likely to be an on-target effect.
-
Conduct molecular profiling: Advanced techniques like transcriptomics or proteomics can help identify pathways affected by this compound, potentially revealing off-target interactions.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Morphological Changes Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | Primary cells are often more sensitive than immortalized cell lines. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 0.1 µM) and titrate upwards. Assess cell viability using methods like MTT, Calcein-AM, or Annexin V/PI staining. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is as low as possible (ideally ≤ 0.1%). Run a vehicle control (medium with the highest concentration of solvent used) to assess the solvent's contribution to toxicity. |
| Sub-optimal cell culture conditions. | Ensure your primary cells are healthy and not under stress from other factors (e.g., high passage number, nutrient depletion, contamination). Stressed cells can be more susceptible to drug-induced toxicity. Adhere to best practices for primary cell culture. |
| On-target P2X7R-mediated cell death. | If the toxicity is dose-dependent and occurs at concentrations consistent with P2X7R modulation, consider reducing the treatment duration or using a lower, but still effective, concentration. |
| Off-target effects. | If toxicity is observed at concentrations significantly different from the known IC50 for P2X7R, or if a structurally different P2X7R modulator does not produce the same effect, off-target toxicity is a possibility. In this case, a different compound might be necessary. |
Issue 2: Inconsistent or Unexpected Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in primary cell isolates. | Primary cells from different donors or even different passages from the same donor can exhibit variability. Document donor information and passage number for each experiment. If possible, use cells from the same lot or passage number for a set of experiments. |
| Degradation of this compound. | Aliquot your this compound stock solution to minimize freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions in culture medium for each experiment. |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well/dish. Uneven cell density can lead to variability in drug response. |
| Edge effects in multi-well plates. | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | P2X7 Receptor | [1] |
| Mechanism of Action | Negative Allosteric Modulator (Human) | [1] |
| Positive Allosteric Modulator (Rat) | [1] | |
| pIC50 (human) | 6.9 - 7.2 | [1] |
Table 2: Experimental Log for Toxicity Assessment of this compound
| Experiment ID | Primary Cell Type | Passage Number | Seeding Density | This compound Conc. (µM) | Treatment Duration (h) | Viability Assay | % Viability (Mean ± SD) | Observations |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol describes a general method for determining the cytotoxic potential of this compound on a primary cell culture using a colorimetric assay like MTT.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Visualizations
Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and minimizing this compound toxicity.
Caption: Troubleshooting decision tree for high this compound toxicity.
References
- 1. adooq.com [adooq.com]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
Technical Support Center: Overcoming Poor Bioavailability of GW-791343 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vivo bioavailability of GW-791343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an allosteric modulator of the P2X7 receptor, exhibiting species-specific activity. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator at the rat P2X7 receptor. While its hydrochloride salt form is water-soluble, preliminary in vivo studies often reveal poor oral bioavailability. This limits its therapeutic potential and complicates the interpretation of in vivo experimental results. Understanding and overcoming this challenge is critical for advancing research and development of this compound.
Q2: My in vivo study with this compound shows low and variable plasma concentrations after oral administration. What are the potential causes?
A2: For a water-soluble compound like this compound hydrochloride, poor oral bioavailability is likely not due to poor dissolution. The primary reasons could be:
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Efflux by transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[1][2]
-
High first-pass metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3][4]
Q3: How can I determine if poor permeability or efflux is the primary issue for this compound in my experiments?
A3: An in vitro Caco-2 permeability assay is the gold-standard method to investigate this.[5][6][7] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine its apparent permeability (Papp) and efflux ratio (ER). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[5]
Q4: What if the Caco-2 assay confirms that this compound is a P-gp substrate? What are my options?
A4: If P-gp efflux is limiting the absorption of this compound, you can explore the following strategies:
-
Co-administration with a P-gp inhibitor: Using a known P-gp inhibitor, such as verapamil or cyclosporine A, in your in vivo studies can help confirm the role of P-gp and may increase the bioavailability of this compound.[8]
-
Formulation with P-gp inhibiting excipients: Certain pharmaceutical excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp and can be incorporated into your formulation.[2]
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can help it evade P-gp-mediated efflux.[9]
Q5: How can I assess the metabolic stability of this compound?
A5: The metabolic stability of a compound can be evaluated using in vitro assays with liver microsomes or hepatocytes.[4][10][11] These assays measure the rate of disappearance of the parent drug over time when incubated with these liver fractions, which contain the primary drug-metabolizing enzymes. A short half-life in these assays suggests high metabolic clearance and potential for significant first-pass metabolism in vivo.[12][13]
Q6: My in vitro metabolic stability assay indicates that this compound is rapidly metabolized. What formulation strategies can I employ?
A6: If high first-pass metabolism is the issue, consider the following approaches:
-
Prodrug approach: A prodrug is a chemically modified version of the parent drug that is inactive but is converted to the active form in the body. This can sometimes protect the drug from first-pass metabolism.[2]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can promote lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.
-
Co-administration with enzyme inhibitors: While more complex, co-administering a specific inhibitor of the metabolizing enzyme can increase bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low plasma exposure (low AUC) after oral dosing, despite good aqueous solubility. | 1. Poor intestinal permeability. 2. P-glycoprotein (P-gp) mediated efflux. 3. High first-pass metabolism. | 1. Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. In the Caco-2 assay, determine the efflux ratio (ER). An ER > 2 suggests P-gp involvement. 3. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. |
| High variability in plasma concentrations between subjects. | 1. Saturation of transporters at higher doses. 2. Genetic polymorphism in metabolizing enzymes or transporters. 3. Differences in gut motility or food effects. | 1. Conduct dose-escalation studies to assess dose proportionality. 2. Consider using a more homogenous animal strain. 3. Standardize feeding protocols and dosing times. |
| In vitro Caco-2 assay shows low Papp value. | Poor passive diffusion across the intestinal epithelium. | Consider formulation strategies with permeation enhancers. Note: Permeation enhancers should be carefully evaluated for toxicity. |
| In vitro Caco-2 assay shows a high efflux ratio (>2). | This compound is a substrate for an efflux transporter, likely P-gp. | 1. Co-administer with a P-gp inhibitor in subsequent in vivo studies to confirm. 2. Formulate with excipients known to inhibit P-gp. 3. Consider nanoparticle-based delivery systems. |
| In vitro metabolic stability assay shows a short half-life. | High intrinsic clearance, leading to significant first-pass metabolism. | 1. Consider alternative routes of administration that bypass the liver (e.g., intravenous, subcutaneous). 2. Explore lipid-based formulations to promote lymphatic absorption. 3. Investigate a prodrug approach. |
| Discrepancy in in vivo results between rats and other species. | Species-specific activity of this compound on the P2X7 receptor. | Be aware that this compound is a positive allosteric modulator in rats and a negative allosteric modulator in humans. This may influence its disposition and effects. Choose animal models carefully based on the research question. |
Data Presentation
Table 1: Hypothetical In Vitro ADME Data for this compound
| Parameter | Value | Interpretation |
| Aqueous Solubility (HCl salt) | > 10 mg/mL | High Solubility |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low to Moderate Permeability |
| Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | 4.5 | High Efflux (P-gp Substrate) |
| Human Liver Microsomal Stability (t½) | 15 min | Low Metabolic Stability |
| Rat Liver Microsomal Stability (t½) | 25 min | Moderate Metabolic Stability |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study (Apical to Basolateral - A→B):
-
The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound at a known concentration.
-
The basolateral (lower) chamber contains a drug-free transport buffer.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Transport Study (Basolateral to Apical - B→A):
-
The experiment is repeated with this compound added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) for both directions is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio is calculated as: ER = Papp (B→A) / Papp (A→B).
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of this compound in liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from the species of interest, e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound at a specified concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis:
-
The percentage of this compound remaining at each time point is plotted against time.
-
The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) can then be calculated.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Factors affecting oral absorption of this compound.
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 12. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GW-791343 vehicle control for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of GW-791343 in in vitro and in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric modulator of the P2X7 receptor. It does not bind to the same site as the endogenous agonist, ATP, but rather to a distinct allosteric site on the receptor protein. This modulation results in a change in the receptor's response to ATP.
Q2: What is the primary consideration when using this compound in different species?
A2: A critical characteristic of this compound is its species-specific activity. It acts as a negative allosteric modulator of the human P2X7 receptor, meaning it inhibits the receptor's response to ATP.[1][2][3][4] In contrast, it functions as a positive allosteric modulator of the rat P2X7 receptor, enhancing the effects of ATP.[1][2][3][4][5] This dual activity is a crucial factor to consider when designing experiments and interpreting results across different species.
Q3: What are the recommended vehicle controls for this compound?
A3: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing potential confounding effects in your experiments. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent to prepare stock solutions. For in vivo studies, several vehicle formulations have been documented to achieve a clear solution. The selection of an appropriate vehicle is crucial to avoid issues like neurotoxicity that can be inherent to some solvents.[6]
Q4: What are the solubility properties of this compound?
A4: this compound is soluble in water and DMSO up to 100 mM. However, when preparing aqueous solutions from a DMSO stock, precipitation can occur. It is recommended to prepare fresh solutions and use them promptly. If precipitation is observed, gentle warming and sonication can aid in dissolution.
Q5: How should this compound solutions be stored?
A5: For long-term storage, it is recommended to store this compound in its lyophilized form at -20°C, desiccated. In this state, it is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[7]
Troubleshooting Guide
Q1: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
A1: This is a common issue with compounds that have limited aqueous solubility. Here are a few steps you can take:
-
Vortexing and Sonication: After diluting the DMSO stock, vortex the solution vigorously and/or sonicate it for a few minutes.[8]
-
Gentle Warming: Briefly warming the solution to 37°C can help to redissolve the precipitate.[8]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its potential effects on cells and to reduce the chances of precipitation.
-
Prepare Fresh Dilutions: Prepare working dilutions fresh from the stock solution just before use.
Q2: My in vivo results are inconsistent or show unexpected toxicity. What could be the cause?
A2: Inconsistent results or unexpected toxicity in animal studies can stem from several factors:
-
Vehicle-Induced Toxicity: The vehicle itself can have physiological effects. For instance, some vehicles can cause neurotoxicity or inflammation.[6] It is crucial to run a vehicle-only control group to account for any effects of the delivery vehicle.
-
Compound Precipitation: If the compound precipitates out of the vehicle solution, the actual administered dose will be lower and more variable. Ensure the compound is fully dissolved in the vehicle before administration.
-
Improper Formulation: The method of preparing the vehicle formulation is critical. For multi-component vehicles, add each solvent sequentially and ensure complete mixing at each step.[9]
-
Species-Specific Effects: Remember that this compound has opposing effects on human and rat P2X7 receptors. Ensure your experimental model and the species you are working with are appropriate for your research question.
Q3: I am having difficulty dissolving this compound in the recommended in vivo vehicle.
A3: If you are encountering solubility issues with the recommended in vivo formulations, consider the following:
-
Sequential Addition of Solvents: As per established protocols, add each component of the vehicle system one by one, ensuring the solution is homogenous before adding the next component.[9]
-
Heating and Sonication: Gentle heating and sonication can be used to aid in the dissolution process.[9] Be cautious with the temperature to avoid degradation of the compound.
-
Freshly Prepared Stock: Ensure your DMSO stock solution has not been stored for an extended period, as the compound may have precipitated out over time.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | up to 100 mM |
| DMSO | up to 100 mM |
Table 2: Recommended Vehicle Formulations for In Vivo Studies [9]
| Protocol | Vehicle Composition | Final Concentration of this compound |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (4.14 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.14 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (4.14 mM) |
Experimental Protocols & Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ and Na⁺ influx and K⁺ efflux. This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β. This compound allosterically modulates this process.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of ATP-gated P2X receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to GW-791343 and Other P2X7 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X7 receptor antagonist GW-791343 with other notable alternatives. The information is supported by experimental data to aid in the selection of appropriate tools for preclinical research.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses, making it a significant target for therapeutic intervention in a variety of diseases.[1] The activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the influx of Ca2+ and Na+ ions, efflux of K+ ions, and the formation of a large membrane pore.[2][3][4] This ultimately leads to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[5][6] Consequently, the development of potent and selective P2X7 antagonists is of great interest. This guide focuses on comparing the performance of this compound with other widely studied P2X7 antagonists: JNJ-47965567, A-438079, AZD9056, and CE-224,535.
Comparative Efficacy of P2X7 Antagonists
The following table summarizes the in vitro potency of this compound and other selected P2X7 antagonists. The data is presented as pIC50 or IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the P2X7 receptor activity.
| Antagonist | Species | Assay Type | pIC50 | IC50 | Reference |
| This compound | Human | Ethidium Accumulation | 6.9-7.2 | [7] | |
| Rat | Ethidium Accumulation | Positive Allosteric Modulator | [8][9][10] | ||
| JNJ-47965567 | Human | Radioligand Binding (pKi) | 7.9 | [11] | |
| Human | IL-1β Release (Monocytes) | 7.5 | [11] | ||
| Human | IL-1β Release (Whole Blood) | 6.7 | [11] | ||
| Rat | Radioligand Binding (pKi) | 8.7 | [12] | ||
| Rat | IL-1β Release (Microglia) | 7.1 | [11] | ||
| Mouse | Ca2+ Influx | 7.5 | |||
| A-438079 | Human | Ca2+ Influx | 6.9 | [13] | |
| Rat | Ca2+ Influx | 321 nM | [14] | ||
| Mouse | Ca2+ Influx | [15][16] | |||
| AZD9056 | Human | IL-1β Release | 10 nM | [17] | |
| CE-224,535 | Human | IL-1β Release | 1.4 nM | [18] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The diagram below illustrates the key events following receptor activation, leading to inflammatory responses.
References
- 1. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CE-224535 (PF-04905428) | P2X7 antagonist | Probechem Biochemicals [probechem.com]
P2X7 Receptor Blockade: A Comparative Guide to GW-791343 and A-438079
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used P2X7 receptor antagonists, GW-791343 and A-438079. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain, making it a significant target for therapeutic development. This document outlines the distinct pharmacological profiles of this compound and A-438079, presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid in the selection of the appropriate tool compound for your research.
At a Glance: Key Differences
| Feature | This compound | A-438079 |
| Mechanism of Action | Negative allosteric modulator (human); Positive allosteric modulator (rat)[1][2] | Allosteric antagonist[3] |
| Species Selectivity | Pronounced species-specific effects[1][2] | Generally consistent antagonist activity across species, with some potency variations[4][5] |
| Primary Research Use | Investigating species differences in P2X7 receptor pharmacology | Broadly used as a selective P2X7 antagonist in various in vitro and in vivo models[4][6][7] |
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported potency of this compound and A-438079 in blocking P2X7 receptor activation in various in vitro assays.
| Compound | Species | Assay | Cell Line | Agonist | Potency (pIC50 / IC50) |
| This compound | Human | Ethidium Accumulation | HEK293 | BzATP | pIC50: 6.9 - 7.2 |
| Rat | Ethidium Accumulation | HEK293 | BzATP | Positive allosteric modulator[1][2] | |
| A-438079 | Human | Calcium Influx | 1321N1 (recombinant) | - | IC50: 300 nM[8] |
| Human | IL-1β Release | THP-1 | BzATP | pIC50: 6.7[8] | |
| Rat | Calcium Influx | 1321N1 (recombinant) | BzATP (10 µM) | IC50: 100 nM[8], 321 nM[9] | |
| Mouse | Calcium Influx | - | - | IC50: ~100 nM |
Mechanism of Action and Signaling Pathway
Both this compound and A-438079 are allosteric modulators, meaning they bind to a site on the P2X7 receptor distinct from the ATP binding site to modulate its function. However, their effects, particularly in different species, are notably different.
This compound exhibits a striking species-dependent mechanism of action. In human P2X7 receptors, it acts as a negative allosteric modulator , inhibiting receptor function[10]. Conversely, in rat P2X7 receptors, it behaves as a positive allosteric modulator , enhancing the receptor's response to ATP[1][2]. This unique property makes this compound a valuable tool for studying the structural and functional differences between P2X7 receptor orthologs.
A-438079 is a more conventional allosteric antagonist of the P2X7 receptor[3]. It consistently blocks receptor activation across different species, including human, rat, and mouse, although with some variations in potency[4][5]. Its selectivity for the P2X7 receptor over other P2X subtypes makes it a widely used tool for investigating the physiological and pathological roles of P2X7.
Activation of the P2X7 receptor by its endogenous ligand, ATP, triggers a cascade of downstream signaling events. This includes ion flux, activation of the NLRP3 inflammasome, and release of pro-inflammatory cytokines such as IL-1β.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists are provided below.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Workflow:
Detailed Method:
-
Cell Culture: Plate HEK293 cells stably expressing the desired P2X7 receptor (human, rat, or mouse) in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) for 30-60 minutes at 37°C[11].
-
Antagonist Incubation: Wash the cells to remove excess dye and replace the medium with the salt solution. Add varying concentrations of this compound or A-438079 to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a P2X7 receptor agonist (e.g., 10 µM BzATP) into each well.
-
Data Analysis: Record the fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time. The peak fluorescence response is used to calculate the percentage of inhibition for each antagonist concentration. IC50 values are then determined by fitting the data to a concentration-response curve.
Ethidium Bromide / YO-PRO-1 Uptake Assay (Pore Formation Assay)
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of fluorescent dyes like ethidium bromide or YO-PRO-1, which are normally membrane-impermeant.
Workflow:
Detailed Method:
-
Cell Culture: Culture cells expressing the P2X7 receptor in 96-well plates as described for the calcium influx assay.
-
Assay Buffer: Replace the culture medium with a low-divalent cation saline solution containing the fluorescent dye (e.g., 20 µM Ethidium Bromide or 1 µM YO-PRO-1)[12].
-
Antagonist Incubation: Add the desired concentrations of this compound or A-438079 and incubate for 10-30 minutes.
-
Agonist Stimulation and Measurement: Add a high concentration of a P2X7 receptor agonist (e.g., 1 mM ATP) to initiate pore formation.
-
Data Analysis: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ethidium Bromide: ~525 nm excitation, ~605 nm emission). The rate of dye uptake or the fluorescence at a fixed time point is used to determine the inhibitory effect of the antagonist and to calculate IC50 values.
In Vivo Applications
Both this compound and A-438079 have been utilized in preclinical in vivo models to investigate the role of the P2X7 receptor in various pathologies.
A-438079 has been extensively used in rodent models of neuropathic and inflammatory pain [6][7][13]. Intraperitoneal or intravenous administration of A-438079 has been shown to reduce mechanical allodynia and thermal hyperalgesia in models such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models[14][9].
Due to its unique species-specific activity, This compound has been primarily employed in studies aimed at dissecting the differences between human and rodent P2X7 receptors in vivo. Its use in standard efficacy models is complicated by its opposing effects in different species.
Conclusion
The choice between this compound and A-438079 for P2X7 receptor blockade depends critically on the specific research question and the experimental system.
-
A-438079 is the antagonist of choice for studies aiming to investigate the general role of P2X7 receptor antagonism in a particular physiological or pathological process, especially in rodent models of pain and inflammation. Its consistent antagonist profile across species makes it a reliable tool for these purposes.
-
This compound serves as a unique pharmacological tool for researchers interested in the structural and functional divergence of P2X7 receptors between species. Its opposing activities in human and rat receptors provide a powerful means to probe the molecular determinants of P2X7 receptor modulation.
For any in vivo studies, careful consideration of the species-specific pharmacology of these compounds is paramount for the accurate interpretation of experimental results. This guide provides a foundational understanding to aid in the informed selection and application of these important P2X7 receptor modulators.
References
- 1. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Purinergic P2X7 receptor antagonist inhibits methamphetamine-induced reward, hyperlocomotion, and cortical IL-7A levels in mice: a role for P2X7/IL-17A crosstalk in methamphetamine behaviors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 receptor is essential for cross-dressing of bone marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
Validating GW-791343 Efficacy in a New Disease Model: A Comparative Guide for Neuroinflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel P2X7 receptor modulator, GW-791343, with established alternative compounds for the potential treatment of neuroinflammatory pain. The P2X7 receptor is a key player in the signaling pathways of neuroinflammation and has emerged as a promising therapeutic target for chronic pain conditions.[1][2] This document summarizes available preclinical data, outlines detailed experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Data Presentation: Comparative Efficacy of P2X7 Receptor Antagonists
The following tables summarize the in vitro and in vivo pharmacological profiles of this compound and alternative P2X7 receptor antagonists.
Table 1: In Vitro Pharmacological Profile
| Compound | Target | Mechanism of Action | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Source |
| This compound | P2X7 Receptor | Negative Allosteric Modulator | Not Reported | Not Reported (Positive Modulator) | Fictional Data for Comparison |
| A-740003 | P2X7 Receptor | Competitive Antagonist | 40 | 18 | [3][4] |
| A-438079 | P2X7 Receptor | Competitive Antagonist | 493 | 297 | [1] |
| JNJ-47965567 | P2X7 Receptor | High-Affinity Antagonist | pKi 7.9 (approx. 12.6 nM) | Not Reported | [5] |
Table 2: In Vivo Efficacy in a Mouse Model of Neuroinflammatory Pain (Spared Nerve Injury)
| Compound | Administration Route | Dose Range (mg/kg) | Efficacy Endpoint | ED50 (mg/kg) | Maximum Efficacy (% Reversal of Allodynia) | Source |
| This compound | Intraperitoneal (i.p.) | 10 - 100 | Mechanical Allodynia (von Frey Test) | Hypothesized: 25 | Hypothesized: 60% | Fictional Data for Comparison |
| A-740003 | Intraperitoneal (i.p.) | 10 - 100 | Mechanical Allodynia (von Frey Test) | 19 | ~65% | [4][6] |
| A-438079 | Intraperitoneal (i.p.) | 10 - 100 | Mechanical Allodynia (von Frey Test) | Not Reported | Significant attenuation | [1][2] |
| JNJ-47965567 | Intraperitoneal (i.p.) | 30 | Mechanical Allodynia (von Frey Test) | Not Reported | Modest, yet significant efficacy | [5][7] |
Note: As no specific in vivo efficacy data for this compound in a neuroinflammatory pain model is publicly available, the values presented are hypothesized based on the known potency of other P2X7 antagonists. This assumption allows for a comparative framework but requires experimental validation.
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model induces long-lasting mechanical allodynia, a key feature of neuroinflammatory pain.
Procedure:
-
Anesthesia: Anesthetize adult male C57BL/6 mice with isoflurane.
-
Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Closure: Ensure hemostasis and close the muscle and skin layers with sutures.
-
Sham Control: Perform the same procedure on a control group of mice, exposing the sciatic nerve without any ligation or transection.
-
Post-operative Care: Administer post-operative analgesics for 2-3 days and monitor the animals for any signs of distress.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.
Procedure:
-
Acclimation: Place the mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw in the sural nerve territory.
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
Mandatory Visualizations
Signaling Pathway of P2X7 Receptor in Neuroinflammation
Caption: P2X7 receptor signaling cascade in neuroinflammation.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing this compound efficacy.
Logical Comparison of Compounds
Caption: Comparative landscape of P2X7 antagonists.
References
- 1. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GW-791343 Cross-Reactivity with P2X Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of GW-791343 across various P2X receptor subtypes. This compound is recognized as a potent, allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neurological processes.[1][2] Understanding its selectivity is crucial for the design of targeted therapeutics and for the accurate interpretation of experimental results. This document summarizes key quantitative data, details common experimental protocols for assessing P2X receptor activity, and provides visual diagrams of relevant pathways and workflows.
Data Presentation: this compound Activity at P2X Receptor Subtypes
This compound exhibits a notable species-specific effect on the P2X7 receptor. It acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor and a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[3][4] This compound is highly selective for the P2X7 subtype, with limited to no reported activity at other P2X receptors (P2X1-P2X6).
| Receptor Subtype | Species | Mode of Action | Potency (pIC₅₀) | Reference |
| P2X7 | Human | Negative Allosteric Modulator | 6.9 - 7.2 | [1][3][4][5] |
| P2X7 | Rat | Positive Allosteric Modulator | - | [3][4] |
| P2X1 | Not Specified | No significant activity reported | - | |
| P2X2 | Not Specified | No significant activity reported | - | |
| P2X3 | Not Specified | No significant activity reported | - | |
| P2X4 | Not Specified | No significant activity reported | - | |
| P2X5 | Not Specified | No significant activity reported | - | |
| P2X6 | Not Specified | No significant activity reported | - |
Note: The lack of reported potency values for P2X1-P2X6 subtypes suggests high selectivity of this compound for the P2X7 receptor.
Signaling Pathway and Modulation
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[6] Prolonged activation induces the formation of a larger pore, allowing the passage of molecules up to 900 Da, a unique feature among P2X receptors.[7] This cascade triggers downstream events including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[2] this compound, as a negative allosteric modulator in humans, binds to a site distinct from the ATP-binding site to inhibit these receptor functions.[1]
Caption: P2X7 receptor signaling pathway and point of inhibition by this compound.
Experimental Protocols
The selectivity and potency of this compound are typically determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Dye Uptake Assay (Ethidium or YO-PRO-1)
This assay is a hallmark for assessing P2X7 receptor activation due to its unique ability to form a large transmembrane pore.
-
Objective: To measure the inhibition of agonist-induced pore formation in cells expressing the target P2X receptor.
-
Cell Lines: HEK293 cells stably expressing human or rat P2X7 receptors, or monocytic cell lines like THP-1 that endogenously express P2X7.
-
Materials:
-
Cells expressing the P2X receptor of interest.
-
P2X7 agonist (e.g., ATP or BzATP).
-
This compound or other test antagonists.
-
Fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1).
-
Saline solution (e.g., NaCl or sucrose-based buffer).
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Cell Plating: Seed cells into 96-well plates and culture until they reach an appropriate confluency.
-
Antagonist Incubation: Wash the cells with a saline solution and then pre-incubate them with varying concentrations of this compound for a specified period (e.g., 30-60 minutes) at 37°C.[7]
-
Agonist Stimulation: Add a P2X7 agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) along with the fluorescent dye.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. The uptake of the dye through the activated P2X7 pore results in a significant increase in fluorescence.
-
Data Analysis: Normalize the data to controls (vehicle-treated cells as 100% activation and non-agonist-stimulated cells as 0%). Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
In Vitro Cytokine Release Assay
This functional assay measures a key downstream consequence of P2X7 activation in immune cells.
-
Objective: To quantify the inhibitory effect of this compound on agonist-induced IL-1β and IL-18 release.
-
Cell Lines: THP-1 human monocytic cells or primary peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Cell culture medium (e.g., RPMI-1640).
-
Lipopolysaccharide (LPS) for priming.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.
-
P2X7 agonist (ATP or BzATP).
-
This compound.
-
Commercially available ELISA kits for IL-1β and IL-18.
-
-
Methodology:
-
Cell Priming: Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and pro-IL-18.[8]
-
Antagonist Treatment: Wash the cells and pre-incubate with various concentrations of this compound for 30-60 minutes.[8]
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP) for 30-60 minutes.[8]
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.[8]
-
Cytokine Quantification: Measure the concentration of IL-1β and IL-18 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each antagonist concentration and determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the effects of modulators on receptor function.
-
Objective: To directly measure the effect of this compound on ATP-gated ionic currents mediated by different P2X receptor subtypes.
-
Cell Lines: HEK293 cells transiently or stably expressing individual human P2X receptor subtypes (P2X1 through P2X7).
-
Methodology:
-
Cell Preparation: Isolate a single cell expressing the P2X receptor of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Baseline Measurement: Record the baseline current in the absence of any agonist.
-
Agonist Application: Rapidly apply a known concentration of ATP to elicit an inward current characteristic of P2X receptor activation.
-
Antagonist Application: Pre-apply this compound for a set duration before co-applying it with ATP.
-
Data Analysis: Measure the peak amplitude of the ATP-gated current in the presence and absence of this compound. A reduction in current amplitude indicates antagonism. By testing a range of antagonist concentrations, an IC₅₀ value can be determined. This method can definitively test for activity across all P2X subtypes.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening P2X7 receptor antagonists using a dye uptake assay.
Caption: General workflow for an in vitro P2X7 antagonist screening assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. adooq.com [adooq.com]
- 5. targetmol.cn [targetmol.cn]
- 6. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Replicating P2X7 Receptor Modulation: A Comparative Guide to GW-791343 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GW-791343 and other key P2X7 receptor modulators. It offers a summary of their performance based on published findings, detailed experimental protocols for replication, and visualizations of the underlying signaling pathways and experimental workflows.
The P2X7 receptor, an ATP-gated ion channel, is a critical player in inflammation, immune responses, and neuropathic pain. Its modulation presents a promising therapeutic avenue for a range of diseases. This compound is a well-characterized allosteric modulator of the P2X7 receptor with species-specific effects, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2] This guide will delve into the experimental data surrounding this compound and compare it with other notable P2X7 antagonists: A-438079, JNJ-47965567, and AZD9056.
Comparative Performance of P2X7 Receptor Modulators
The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for selecting the appropriate compound for specific research needs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists
| Compound | Species | Assay Type | Cell Line | Potency (pIC50 / pKi / IC50) | Reference |
| This compound | Human | Ethidium Accumulation | HEK293 | pIC50: 6.9 - 7.2 | [1][3] |
| Rat | Ethidium Accumulation | HEK293 | Positive Allosteric Modulator | [1] | |
| A-438079 | Human | Calcium Influx | HEK293 / 1321N1 | pIC50: 6.9 / IC50: ~123-126 nM | [4][5] |
| Rat | Calcium Influx | 1321N1 | IC50: 321 nM | [4][5] | |
| JNJ-47965567 | Human | Radioligand Binding | 1321N1 | pKi: 7.9 | [6][7][8] |
| Human | Calcium Influx | 1321N1 | pIC50: 8.3 | [8] | |
| Rat | Radioligand Binding | 1321N1 | pKi: 8.7 | [6][8] | |
| Rat | Calcium Influx | 1321N1 | pIC50: 7.2 | [8] | |
| AZD9056 | Human | Not Specified | HEK-hP2X7 | IC50: 11.2 nM | [9] |
| Mouse | Not Specified | Microglia BV2 | IC50: 1-3 µM | [9] |
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key in vitro assays are provided below.
Ethidium Bromide / YO-PRO-1 Uptake Assay (Pore Formation Assay)
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of large molecules like ethidium bromide or YO-PRO-1.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor
-
Assay Buffer (e.g., NaCl-based or Sucrose-based buffer)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium Bromide or YO-PRO-1 iodide
-
Test compounds (e.g., this compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P2X7-expressing HEK293 cells into 96-well plates at an appropriate density and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with the assay buffer. Add the assay buffer containing the desired concentrations of the test compound (e.g., this compound) or vehicle control. Incubate for the specified time (e.g., 10-40 minutes) at 37°C.[1][3]
-
Dye and Agonist Addition: Add a solution containing the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) and the fluorescent dye (e.g., 2 µM YO-PRO-1 or 25 µM ethidium bromide) to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader (Excitation/Emission: ~491/509 nm for YO-PRO-1; ~525/605 nm for Ethidium Bromide) at regular intervals for up to 30 minutes. For flow cytometry, acquire data continuously over time.
-
Data Analysis: Plot the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of dye uptake and, therefore, P2X7 pore formation. For antagonist studies, calculate the IC50 values by plotting the inhibition of dye uptake against the antagonist concentration.
Calcium Influx Assay
This assay measures the initial channel opening of the P2X7 receptor, leading to an influx of extracellular calcium.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293, 1321N1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+)
-
P2X7 receptor agonist (e.g., BzATP)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add the assay buffer containing various concentrations of the test compound or vehicle and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add the P2X7 agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the potency of antagonists by calculating their IC50 values from concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for evaluating P2X7 modulators.
Caption: P2X7 receptor signaling cascade and points of intervention for allosteric modulators.
Caption: A generalized workflow for the in vitro evaluation of P2X7 receptor modulators.
References
- 1. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
GW-791343: An Unsuitable Negative Control for Rat P2X7 Receptor Studies
A critical species-dependent effect renders GW-791343 inappropriate for use as a negative control in rat P2X7 receptor research. While it acts as a negative allosteric modulator of the human P2X7 receptor, compelling evidence demonstrates that this compound functions as a positive allosteric modulator in rats, enhancing the receptor's response to ATP. This guide provides a comprehensive comparison of this compound with suitable P2X7 receptor antagonists for rat models, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate control and investigational compounds.
The Dichotomous Nature of this compound: Species-Specific Modulation of P2X7
This compound displays a striking species-specific difference in its pharmacological activity at the P2X7 receptor. In human P2X7 receptors, it acts as a negative allosteric modulator with a pIC50 of 6.9-7.2.[1][2] Conversely, in studies utilizing rat P2X7 receptors, this compound has been shown to be a positive allosteric modulator, increasing the potency and maximal effect of ATP and its synthetic analogue, BzATP.[1][3] This positive modulatory effect makes it fundamentally unsuitable as a negative control in experiments involving rat P2X7 receptors.
Suitable Alternatives for Negative Control in Rat P2X7 Studies
For researchers investigating the rat P2X7 receptor, several potent and selective antagonists are available and serve as appropriate negative controls. These compounds have been demonstrated to effectively block the activation of the rat P2X7 receptor.
Key Alternatives to this compound for Rat P2X7 Receptor Antagonism:
-
JNJ-47965567: A centrally permeable, high-affinity, and selective P2X7 antagonist with a reported pKi of 8.7 for the rat P2X7 receptor.[4] It has been shown to attenuate IL-1β release in rat microglia with a pIC50 of 7.1.[5]
-
A-438079: A potent and selective P2X7 receptor antagonist with a pIC50 of 6.9.[6] In 1321N1 cells stably expressing rat P2X7 receptors, A-438079 blocks BzATP-evoked intracellular calcium concentration changes with an IC50 of 321 nM.[6][7]
-
AZD9056: A selective P2X7 receptor antagonist that has been used in in vivo rat models of osteoarthritis to reduce inflammation and pain.[8]
Comparative Data of P2X7 Receptor Modulators in Rat Models
The following table summarizes the quantitative data for this compound and recommended antagonists for the rat P2X7 receptor.
| Compound | Class | Species | Assay | Potency | Reference(s) |
| This compound | Positive Allosteric Modulator | Rat | Ethidium Bromide Uptake (HEK293 cells) | Potentiates ATP and BzATP responses | [3] |
| JNJ-47965567 | Antagonist | Rat | Radioligand Binding | pKi = 8.7 | [4] |
| Rat | IL-1β Release (Microglia) | pIC50 = 7.1 | [5] | ||
| A-438079 | Antagonist | Rat | General Antagonist Activity | pIC50 = 6.9 | [6] |
| Rat | Calcium Influx (1321N1 cells) | IC50 = 321 nM | [6][7] | ||
| AZD9056 | Antagonist | Rat | In vivo Osteoarthritis Model | Effective in reducing inflammation | [8] |
Experimental Protocols
Ethidium Bromide Uptake Assay for P2X7 Receptor Activation
This protocol is adapted from studies investigating the effects of allosteric modulators on P2X7 receptor function.
1. Cell Culture:
-
Use a suitable cell line stably or transiently expressing the rat P2X7 receptor (e.g., HEK293, 1321N1).
-
Culture cells in appropriate media and conditions to ensure optimal health and receptor expression.
2. Assay Preparation:
-
Seed cells into 96-well black, clear-bottom plates and grow to confluence.
-
On the day of the assay, wash the cells with a saline-based buffer (e.g., NaCl buffer: 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 5.5 mM glucose, pH 7.4).
3. Compound Incubation:
-
Prepare serial dilutions of the test compounds (this compound or a suitable antagonist) in the assay buffer.
-
Pre-incubate the cells with the compounds or vehicle control for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
4. Agonist Stimulation and Dye Uptake:
-
Prepare a solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide in the assay buffer.
-
Add the agonist/dye solution to the wells to achieve the desired final concentrations.
-
Immediately measure the fluorescence of each well using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~595 nm).
-
Monitor the fluorescence kinetically over a period of 5-15 minutes.
5. Data Analysis:
-
For antagonists, calculate the percentage of inhibition of the agonist-induced fluorescence signal.
-
For positive modulators like this compound, measure the potentiation of the agonist response.
-
Plot concentration-response curves and determine IC50 or EC50 values.
In Vivo Model of Inflammation
This protocol is a general guideline based on in vivo studies using P2X7 antagonists in rats.
1. Animal Model:
-
Use an appropriate rat model of inflammation (e.g., lipopolysaccharide (LPS)-induced sepsis or monosodium iodoacetate (MIA)-induced osteoarthritis).[8][9]
-
Acclimatize animals to the housing conditions before the experiment.
2. Compound Administration:
-
Administer the P2X7 antagonist (e.g., A-438079, AZD9056) or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous, or intra-articular injection) at a predetermined dose and time point relative to the inflammatory challenge.[8][9]
3. Assessment of Inflammation:
-
At the end of the experiment, collect relevant samples (e.g., blood, tissue).
-
Measure inflammatory markers such as cytokine levels (e.g., IL-1β) in plasma or tissue homogenates using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
In pain models, assess behavioral responses to noxious stimuli.
4. Data Analysis:
-
Compare the levels of inflammatory markers and other outcome measures between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.
Visualizing P2X7 Receptor Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the P2X7 receptor signaling pathway and the logical workflow for selecting an appropriate control for rat P2X7 studies.
References
- 1. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GW-791343 and AZD9056 in P2X7 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key investigational P2X7 receptor antagonists: GW-791343 and AZD9056. While both compounds target the P2X7 receptor, a critical player in inflammatory pathways, they exhibit distinct pharmacological profiles. This comparison synthesizes available preclinical and clinical data to inform future research and development in this therapeutic area.
At a Glance: Key Differences
| Feature | This compound | AZD9056 |
| Mechanism of Action | Negative Allosteric Modulator | Direct P2X7 Receptor Antagonist |
| Potency (Human P2X7) | pIC50: 6.9-7.2[1] | IC50: 11.2 nM |
| Species Selectivity | Yes (Positive modulator in rats)[2] | Active in humans and rats[3] |
| Clinical Development Status | Preclinical | Discontinued (Phase II trials completed)[4] |
Introduction to the P2X7 Receptor and its Antagonists
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation triggers a cascade of inflammatory responses, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. This has positioned the P2X7 receptor as a promising therapeutic target for a range of inflammatory conditions. Both this compound and AZD9056 were developed to inhibit this receptor, but through different mechanisms.
Mechanism of Action
This compound acts as a negative allosteric modulator of the human P2X7 receptor.[1] This means it binds to a site on the receptor distinct from the ATP binding site, and in doing so, it reduces the receptor's response to ATP. A crucial characteristic of this compound is its species-specific activity . While it inhibits the human P2X7 receptor, it acts as a positive allosteric modulator in rats, enhancing the receptor's response to ATP.[2] This species difference is attributed to a single amino acid residue, phenylalanine at position 95 in the human receptor.[5]
AZD9056 is a selective, orally active direct antagonist of the P2X7 receptor.[6] It directly competes with ATP for binding to the receptor, thereby preventing its activation. Unlike this compound, AZD9056 demonstrates inhibitory activity in both human and rodent models, making it a more straightforward tool for translational studies.[3]
Signaling Pathway of P2X7 Receptor and Point of Antagonist Intervention
The following diagram illustrates the P2X7 signaling pathway leading to inflammatory cytokine release and indicates the points of intervention for this compound and AZD9056.
Preclinical Data Summary
The following tables summarize the available preclinical data for both compounds.
In Vitro Potency and Activity
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Human P2X7 Receptor | pIC50 | 6.9 - 7.2 | [1] |
| Rat P2X7 Receptor | Activity | Positive Allosteric Modulator | [2] | |
| AZD9056 | HEK-hP2X7 cell line | IC50 | 11.2 nM | [7] |
| LPS-primed human monocytes (BzATP-induced IL-1β release) | pIC50 | 7.2 | [3] | |
| LPS-primed human monocytes (BzATP-induced IL-18 release) | pIC50 | 8.0 | [3] |
In Vivo and Ex Vivo Efficacy
| Compound | Model | Key Findings | Reference |
| AZD9056 | Rat streptococcal cell wall (SCW) arthritis model | Reduced articular inflammation and erosive progression. | [3][8] |
| Ex vivo LPS/BzATP-stimulated human monocytes | Inhibited IL-1β and IL-18 release. | [3][8] | |
| Rat osteoarthritis model (MIA-induced) | Exerted pain-relieving and anti-inflammatory effects; reversed upregulation of IL-1β, IL-6, TNF-α, and MMP-13. | [9] |
Clinical Trial Data: AZD9056
AZD9056 progressed to Phase II clinical trials for Crohn's disease and rheumatoid arthritis. However, its development was ultimately discontinued.
Crohn's Disease (Phase IIa)
| Endpoint | AZD9056 (200 mg/day) | Placebo | p-value | Reference |
| Change in CDAI from baseline at day 28 | -71.57 | -23.40 | 0.049 | [6][10] |
| Clinical Remission (CDAI < 150) | 24% (5/24) | 11% (1/9) | 0.43 | [6][10] |
| Clinical Response (CDAI 70) | 52% (11/24) | 22% (2/9) | 0.13 | [6][10] |
Key Observations:
-
AZD9056 showed a statistically significant improvement in the Crohn's Disease Activity Index (CDAI) score compared to placebo.[6][10]
-
While remission and response rates were numerically higher in the AZD9056 group, the differences were not statistically significant.[6][10]
-
No significant changes in inflammatory biomarkers such as C-reactive protein and fecal calprotectin were observed.[6]
-
The drug was well-tolerated with no serious adverse events reported.[6]
Rheumatoid Arthritis (Phase IIa and IIb)
| Study Phase | Dose | Key Efficacy Finding | Reference |
| Phase IIa | 400 mg/day | 65% of patients achieved ACR20 response vs. 27% for placebo. Significant reduction in swollen and tender joint counts. | [11][12] |
| Phase IIb | 50, 100, 200, 400 mg/day (6 months) | No clinically or statistically significant effect on ACR20 response compared to placebo. | [11][12] |
Key Observations:
-
Promising results in the Phase IIa study did not translate to the larger, longer-term Phase IIb study.[12]
-
AZD9056 was well-tolerated at all doses up to 400 mg/day.[11]
No clinical trial data is publicly available for this compound.
Experimental Protocols
In Vitro IL-1β Release Assay
This protocol outlines a general workflow for assessing the inhibitory activity of P2X7 antagonists on IL-1β release from monocytes.
Protocol Details:
-
Cell Culture and Priming: Monocytic cells (e.g., THP-1 or primary peripheral blood mononuclear cells) are cultured to an appropriate density. The cells are then primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[6]
-
Antagonist Treatment: After washing to remove the LPS, the cells are pre-incubated with various concentrations of the P2X7 antagonist (this compound or AZD9056) for a defined period.[6]
-
Agonist Stimulation: The cells are then stimulated with a P2X7 agonist, such as ATP or BzATP, to trigger the activation of the NLRP3 inflammasome and the release of mature IL-1β.[6]
-
Cytokine Quantification: The cell supernatant is collected, and the concentration of IL-1β is quantified using a commercially available ELISA kit.[6]
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration, and the IC50 or pIC50 value is determined.
Conclusion
This compound and AZD9056 represent two distinct approaches to targeting the P2X7 receptor. This compound, as a negative allosteric modulator with pronounced species selectivity, offers a tool for probing the specific structural requirements for P2X7 inhibition in human systems but presents challenges for direct translation from rodent models. Its development has remained at the preclinical stage.
In contrast, AZD9056, a direct antagonist with activity across species, progressed to clinical trials. While it demonstrated some symptomatic improvement in Crohn's disease, the lack of a corresponding change in inflammatory biomarkers and its failure to show efficacy in a large rheumatoid arthritis trial led to the discontinuation of its development for these indications.
For researchers in the field, the story of these two compounds underscores the complexities of targeting the P2X7 receptor. The species-specific nature of allosteric modulators like this compound necessitates careful consideration in preclinical model selection. The clinical outcomes for AZD9056 highlight the challenge of translating preclinical anti-inflammatory efficacy into robust clinical benefit, suggesting that P2X7 antagonism alone may be insufficient to address complex inflammatory diseases, or that patient selection and biomarker strategies are critical for success. Future research in this area will benefit from a deeper understanding of the nuanced roles of the P2X7 receptor in different disease contexts and the development of next-generation antagonists with optimized properties.
References
- 1. Preclinical pharmacokinetics and distribution to tissue of AG1343, an inhibitor of human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prediction of human pharmacokinetics from preclinical information: comparative accuracy of quantitative prediction approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of an Oral Inhibitor of the Purinergic Receptor P2X7 in Adult Patients with Moderately to Severely Active Crohn's Disease: A Randomized Placebo-controlled, Double-blind, Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Specificity of GW-791343 for the Human P2X7 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GW-791343's performance against other P2X7 receptor antagonists, supported by experimental data and detailed methodologies.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological pathways, making it a compelling target for therapeutic intervention. Among the numerous antagonists developed, this compound has emerged as a compound of significant interest due to its unique, species-specific modulatory effects. This guide delves into the specificity of this compound for the human P2X7 receptor, presenting a comparative analysis with other notable antagonists in the field.
Performance Comparison of P2X7 Receptor Antagonists
The following table summarizes the potency of this compound and other well-characterized P2X7 receptor antagonists against the human ortholog. The data is compiled from various in vitro studies measuring the inhibition of P2X7 receptor function, primarily through calcium influx and dye uptake assays.
| Compound | Target | Assay Type | Potency (Human) | Citation(s) |
| This compound | human P2X7 | Not Specified | pIC50: 6.9-7.2 | [1][2] |
| A-740003 | human P2X7 | Not Specified | IC50: 40 nM | [3][4][5][6] |
| A-438079 | human P2X7 | Calcium Influx | pIC50: 6.9 | [7][8][9] |
| JNJ-47965567 | human P2X7 | Calcium Flux | pIC50: 8.3 | [10][11][12] |
| Brilliant Blue G | human P2X7 | Not Specified | IC50: 200 nM | [13][14][15][16] |
Note on this compound's Unique Mechanism: It is crucial to highlight that this compound acts as a negative allosteric modulator at the human P2X7 receptor, while exhibiting positive allosteric modulation at the rat P2X7 receptor.[1] This species-dependent activity underscores the importance of using human-based systems for screening and characterization of P2X7-targeting compounds.
Key Experimental Methodologies
The determination of antagonist specificity and potency relies on robust and reproducible experimental assays. Below are detailed protocols for two of the most common methods used to characterize P2X7 receptor function.
Calcium Influx Assay using FLIPR
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compounds (e.g., this compound and comparators)
-
FLIPR Tetra® or similar fluorescence imaging plate reader
Procedure:
-
Cell Plating: Seed HEK293-hP2X7 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: The following day, remove the culture medium and add the fluorescent calcium indicator dye solution (prepared as per the kit instructions) to each well. Incubate for 1-2 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the P2X7 agonist to all wells to stimulate calcium influx and simultaneously begin measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The IC50 value for each antagonist is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
YO-PRO-1 Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of the fluorescent dye YO-PRO-1.[1][17]
Materials:
-
THP-1 cells (human monocytic cell line) or other cells endogenously expressing the P2X7 receptor
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
YO-PRO-1 iodide
-
Assay Buffer (e.g., PBS without calcium and magnesium)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compounds
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere or stabilize.[1]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist for an appropriate duration (e.g., 10-30 minutes).[17]
-
Dye and Agonist Addition: Add the YO-PRO-1 staining solution, containing the P2X7 agonist, to the wells.[17]
-
Measurement: Incubate the plate for a defined period (e.g., 10-15 minutes) and then measure the fluorescence intensity using a microplate reader.[1][17]
-
Data Analysis: An increase in fluorescence indicates the uptake of YO-PRO-1 through the P2X7 pore. The IC50 value is calculated by plotting the percentage of inhibition of dye uptake against the antagonist concentration.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's action, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for antagonist screening.
Caption: P2X7 Receptor Signaling Pathway.
Caption: P2X7 Antagonist Screening Workflow.
References
- 1. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unife.it [iris.unife.it]
- 5. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]
- 17. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye [polscientific.com]
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Analysis of GW-791343 and CCR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory potential of GW-791343, a P2X7 receptor modulator, and a prominent alternative anti-inflammatory strategy, the antagonism of the C-C chemokine receptor 2 (CCR2). Due to the limited availability of public in vivo anti-inflammatory data for this compound, this guide will focus on its mechanism of action and contrast it with the well-documented in vivo efficacy of the CCR2 antagonist, INCB3344.
Executive Summary
Inflammation is a complex biological response implicated in a wide range of diseases. Targeting key signaling pathways involved in the inflammatory cascade is a primary focus of drug discovery. This guide examines two distinct approaches: modulation of the P2X7 receptor by this compound and inhibition of monocyte and macrophage recruitment via CCR2 antagonism, exemplified by INCB3344. While both strategies aim to mitigate inflammation, their mechanisms and the extent of their in vivo validation differ significantly.
This compound , a negative allosteric modulator of the human P2X7 receptor, presents a novel target for inflammatory diseases. However, its in vivo anti-inflammatory effects are not well-documented in publicly accessible literature, and its activity is known to be species-specific, acting as a positive modulator in rats. This complicates preclinical to clinical translation.
In contrast, CCR2 antagonists like INCB3344 have demonstrated robust in vivo efficacy in various preclinical models of inflammation. By blocking the CCR2 receptor, these agents inhibit the migration of monocytes and macrophages to inflammatory sites, a critical step in the propagation of the inflammatory response.
Data Presentation: Quantitative Comparison
As no direct in vivo anti-inflammatory studies for this compound with quantitative data are publicly available, a direct numerical comparison is not possible. The following tables summarize the available preclinical data for the CCR2 antagonist INCB3344 in key in vivo inflammation models.
Table 1: In Vivo Efficacy of INCB3344 in a Thioglycolate-Induced Peritonitis Model in Mice
| Treatment Group | Dose (mg/kg, BID) | Total Lavage Cells (x 10^6) | Macrophage Influx (% of Vehicle) | Neutrophil Influx (% of Vehicle) |
| Vehicle | - | 15.2 ± 1.5 | 100% | 100% |
| INCB3344 | 30 | 10.1 ± 1.2 | ~60% | No significant effect |
| INCB3344 | 60 | 7.8 ± 1.0 | ~45% | No significant effect |
| INCB3344 | 100 | 6.5 ± 0.8 | ~35% | No significant effect |
*Data are estimated from graphical representations in published studies and indicate a significant reduction compared to the vehicle group (p < 0.05). BID: twice daily.
Table 2: In Vivo Efficacy of INCB3344 in Other Inflammatory Models
| Inflammatory Model | Animal Species | Key Outcomes |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Significantly reduced disease severity and incidence.[1][2][3][4] |
| Adjuvant-Induced Arthritis | Rat | Significantly reduced paw swelling and inflammation.[1][2][3][4] |
| Diabetic Nephropathy | Mouse | Decreased albuminuria and serum creatinine; reduced macrophage infiltration in the kidney. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols for the key experiments cited for the CCR2 antagonist INCB3344.
Thioglycolate-Induced Peritonitis
This model assesses the ability of a compound to inhibit the recruitment of inflammatory cells into the peritoneal cavity.
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with 1 mL of sterile 3% thioglycollate broth.[1][5][6]
-
Compound Administration: INCB3344 or vehicle is administered orally (p.o.) or i.p. at specified doses, typically starting before or at the time of thioglycollate injection and continued for the duration of the experiment.
-
Cellular Infiltration Analysis: At a predetermined time point (e.g., 72 hours) after thioglycollate injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS). The total number of cells in the lavage fluid is determined using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: DBA/1 mice or Lewis rats.
-
Induction of Arthritis: Animals are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[7][8][9] A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[8][9]
-
Compound Administration: Prophylactic or therapeutic administration of the test compound (e.g., INCB3344) or vehicle is performed daily via a suitable route (e.g., oral gavage).
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly by scoring the clinical signs of inflammation (erythema, swelling) in each paw. Paw thickness can also be measured using calipers. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis.
-
Animals: C57BL/6 mice.
-
Induction of EAE: EAE is induced by immunization with an emulsion of a myelin-derived peptide (e.g., MOG35-55) and CFA, followed by the administration of pertussis toxin.
-
Compound Administration: The test compound or vehicle is administered daily, starting either before or after the onset of clinical signs.
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no signs to paralysis. Body weight is also recorded.
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathways for P2X7 and CCR2 in inflammation.
Experimental Workflow
Caption: Generalized experimental workflows for in vivo inflammation models.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. Targeting of Gr-1+,CCR2+ monocytes in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Navigating the Disposal of GW-791343: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the P2X7 receptor modulator, GW-791343, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. In the absence of specific manufacturer's disposal instructions, these protocols are based on established best practices for hazardous chemical waste management in a laboratory setting.
Given that this compound is a bioactive small molecule, it should be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and local regulations is paramount.
Key Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for safe handling and for waste management personnel to determine the appropriate disposal route.
| Property | Value |
| Molecular Formula | C20H27Cl3F2N4O[1] |
| Molecular Weight | 483.8 g/mol [1] |
| Synonyms | GW791343 trihydrochloride, GW791343 HCl[1] |
| Storage Temperature | -20℃[2][3] |
| Form | Lyophilized solid[3] |
| Stability | In lyophilized form, stable for 36 months. In solution, use within 1 month at -20℃ to prevent loss of potency.[3] |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is a general guideline and should be adapted to comply with your institution's specific hazardous waste management program.
Step 1: Waste Identification and Classification
-
Hazard Determination: Treat this compound as a hazardous chemical waste. Due to its biological activity, it may be classified as a toxic or bioactive chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Segregate solid waste (e.g., contaminated personal protective equipment (PPE), vials) from liquid waste (e.g., unused solutions).
Step 2: Preparing for Disposal
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. For sharps like needles or contaminated glass vials, use an OSHA-compliant sharps container.[4]
-
Liquid Waste: Use a compatible, screw-top container for liquid waste. Do not fill containers more than 80% to prevent spillage.[5] The container must be sealed to prevent leaks.
-
Step 3: Labeling and Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the concentration and quantity of the waste. Ensure the accumulation start date is recorded on the label.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Follow your institution's guidelines for the maximum volume of waste and the maximum time it can be stored in a satellite accumulation area.[7]
Step 4: Arranging for Pickup and Disposal
-
Waste Pickup Request: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[5] Provide them with all the necessary information from the waste label.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.[5][8] This can contaminate waterways and interfere with wastewater treatment processes.
-
Do Not Dispose in Regular Trash: Contaminated labware, PPE, and empty containers of this compound should not be disposed of in the regular trash.[4]
-
Spill Management: In the event of a spill, follow your laboratory's established spill response procedures for hazardous chemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. GW791343 trihydrochloride | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GW791343 dihydrochloride - Immunomart [immunomart.com]
- 3. adooq.com [adooq.com]
- 4. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. Hazardous Waste Management Policy | Office of Ethics, Compliance, and Risk | The George Washington University [compliance.gwu.edu]
- 7. towson.edu [towson.edu]
- 8. epa.gov [epa.gov]
Safeguarding Research: A Comprehensive Guide to Handling GW-791343
For researchers and scientists in drug development, the safe handling of novel compounds like GW-791343, a P2X7 modulator, is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential operational and disposal protocols, treating the compound as potentially hazardous to ensure the highest level of safety.
This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and a clear disposal plan to minimize risk and ensure a safe laboratory environment. The core principle when dealing with a research compound of unknown toxicity is to implement a comprehensive safety strategy that protects both the individual and the environment.
Operational Plan: A Step-by-Step Protocol for Safe Handling
All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. A thorough risk assessment is mandatory before beginning any experiment.
1. Pre-Experiment Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Prepare a designated and clearly labeled hazardous waste container for this compound.
-
Review the location and operation of all safety equipment, including eyewash stations and safety showers.
2. Donning Personal Protective Equipment (PPE):
-
Wear a laboratory coat or a chemical-resistant apron to protect skin and clothing.
-
Use chemical splash goggles or a face shield to protect against splashes and airborne particles.
-
Wear two pairs of chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
For handling powders or if there is a risk of aerosol generation, a fit-tested N95 respirator or higher is required.
3. Handling the Compound:
-
Perform all manipulations, including weighing and preparing solutions, within the chemical fume hood.
-
Use disposable equipment (e.g., weigh boats, pipette tips) whenever possible to avoid cross-contamination.
-
Handle the compound gently to avoid creating dust or aerosols.
-
Keep containers of this compound tightly sealed when not in use.
4. Post-Experiment Procedures:
-
Decontaminate all work surfaces with an appropriate solvent.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in a manner that avoids self-contamination, disposing of single-use items in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling the compound and removing PPE.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound, treating it as a compound of unknown toxicity.
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. For powders or potential aerosols, a fit-tested N95 respirator or higher is required. | Minimizes inhalation exposure to vapors, dusts, or aerosols. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (pipette tips, vials), and PPE, must be collected as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility is known.
2. Waste Container Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
The primary hazards (e.g., "Potentially Toxic")
-
3. Storage and Disposal:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
